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  • Product: 5,7-Difluoroquinoline-2-carboxylic acid
  • CAS: 256930-51-5

Core Science & Biosynthesis

Foundational

physicochemical properties of 5,7-Difluoroquinoline-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5,7-Difluoroquinoline-2-carboxylic Acid Abstract 5,7-Difluoroquinoline-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5,7-Difluoroquinoline-2-carboxylic Acid

Abstract

5,7-Difluoroquinoline-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a well-established pharmacophore, and the introduction of fluorine atoms can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive analysis of the core , offering both established data and predictive insights based on analogous structures. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for synthesis, characterization, and application development.

Molecular Identity and Structure

A precise understanding of the molecular structure is the foundation for evaluating all other physicochemical properties.

  • Chemical Name: 5,7-Difluoroquinoline-2-carboxylic acid

  • CAS Number: 256930-51-5[3]

  • Molecular Formula: C₁₀H₅F₂NO₂[3]

The structure consists of a quinoline ring system, which is an aromatic heterocyclic scaffold, substituted with a carboxylic acid group at the 2-position and two fluorine atoms at the 5- and 7-positions.

Table 1: Core Molecular Properties

Property Value Source
Molecular Weight 209.15 g/mol [3]
SMILES Code O=C(C1=NC2=CC(F)=CC(F)=C2C=C1)O [3]

| InChI Key | Information not available in search results. | |

The presence of the carboxylic acid group, a hydrogen bond donor and acceptor, alongside the electronegative fluorine atoms and the nitrogen heteroatom, dictates the compound's polarity, acidity, and potential for intermolecular interactions.

Physical and Chemical Properties

These macroscopic properties are a direct consequence of the underlying molecular structure and intermolecular forces.

State, Appearance, and Odor

Aromatic carboxylic acids are typically crystalline solids at room temperature, often appearing as white or off-white powders.[4] While specific data for this compound is not available, it is expected to follow this trend. Aliphatic carboxylic acids are known for strong odors, but aromatic variants generally have fainter smells.[4]

Melting and Boiling Points
  • Melting Point: Aromatic carboxylic acids exhibit relatively high melting points due to their ability to form stable, hydrogen-bonded dimers and pack efficiently into a crystal lattice.[4] For comparison, the non-fluorinated parent compound, quinoline-2-carboxylic acid, has a melting point of 156-158 °C.[5] The addition of fluorine atoms typically increases the molecular weight and can influence crystal packing, often leading to a higher melting point.

  • Boiling Point: Carboxylic acids have significantly higher boiling points than other organic molecules of similar molecular weight due to strong intermolecular hydrogen bonding.[4] However, like many complex organic molecules, 5,7-Difluoroquinoline-2-carboxylic acid is expected to decompose at or before its boiling point under atmospheric pressure.

Solubility Profile

The solubility of this compound is governed by the interplay between the polar carboxylic acid group and the largely nonpolar, rigid aromatic ring system.

  • Water: The solubility in pure water is expected to be low. While the carboxylic acid group can hydrogen bond with water, the large aromatic surface area limits aqueous solubility.[6]

  • Organic Solvents: It is predicted to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderately soluble in alcohols like methanol and ethanol.[5]

  • pH-Dependent Solubility: As a carboxylic acid, its solubility is highly dependent on pH.[7] In acidic solutions (pH below its pKa), the compound will be in its neutral, less soluble form. In basic solutions (pH above its pKa), it will deprotonate to form the more soluble carboxylate salt. It is therefore expected to be soluble in aqueous solutions of sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃).[8] This behavior is crucial for designing extraction, purification, and formulation protocols.

Acidity (pKa)

The pKa value is a critical parameter that quantifies the acidity of the carboxylic acid proton. No experimental pKa for 5,7-Difluoroquinoline-2-carboxylic acid was found.

  • Predicted pKa: A typical carboxylic acid has a pKa in the range of 4-5.[9] However, the acidity of the -COOH group in this molecule is significantly enhanced by the strong electron-withdrawing inductive effects of the two fluorine atoms and the nitrogen atom within the quinoline ring. These groups stabilize the conjugate base (carboxylate anion), shifting the equilibrium towards dissociation and thus lowering the pKa. The pKa is therefore predicted to be lower (i.e., more acidic) than that of benzoic acid (pKa ≈ 4.2).

Spectroscopic Characterization

Spectroscopic techniques provide fingerprint-level identification and structural confirmation. The following sections describe the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Spectra are typically recorded in a deuterated solvent like DMSO-d₆.

  • ¹H NMR Spectroscopy:

    • Carboxylic Acid Proton (-COOH): A characteristically broad singlet is expected far downfield, typically in the δ 10-13 ppm range, due to strong deshielding and hydrogen bonding.[2][10]

    • Aromatic Protons: Signals for the five protons on the quinoline ring are expected in the δ 7.0-9.0 ppm region.[2] Their exact chemical shifts and coupling patterns (splitting) will be complex due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (-COOH): A single peak is expected in the deshielded region of δ 165-185 ppm.[2][11]

    • Aromatic Carbons: The carbons of the quinoline ring will resonate between δ 115-150 ppm.[2] The carbons directly bonded to fluorine (C-5 and C-7) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which is a definitive diagnostic feature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

Wavenumber Range (cm⁻¹) Vibration Type Description Source
3300 - 2500 O-H stretch (Carboxylic acid) A very broad and strong band, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. [2][12]
~1725 - 1700 C=O stretch (Carboxylic acid) A very strong and sharp absorption, indicative of the carbonyl group. Conjugation with the quinoline ring may shift this slightly. [2][12]
1600 - 1450 C=C and C=N stretch (Aromatic) Multiple medium to strong bands from the quinoline ring system. [2]
1320 - 1210 C-O stretch (Carboxylic acid) A medium intensity band, coupled with the O-H bend. [2]

| 1250 - 1000 | C-F stretch (Aryl-Fluoride) | Strong absorptions characteristic of the carbon-fluorine bonds. | |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. Electrospray Ionization (ESI) is a common technique for such molecules.

  • Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 210.15 is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 208.15 would be observed.

  • Key Fragmentation Patterns: Tandem MS (MS/MS) would reveal characteristic fragmentation. A primary and highly diagnostic loss is that of the carboxylic acid group, either as a neutral loss of CO₂ (44 Da) or the COOH radical (45 Da).[13] Further fragmentation would involve the stable difluoroquinoline ring system.[14]

Experimental Protocols

The following section details standardized, step-by-step methodologies for the experimental determination of key physicochemical properties.

Protocol: Qualitative Solubility Assessment

This protocol provides a systematic approach to determine the solubility of 5,7-Difluoroquinoline-2-carboxylic acid in a range of common laboratory solvents.

Methodology:

  • Preparation: Place approximately 5-10 mg of the compound into separate small, clean test tubes.

  • Solvent Addition: To each tube, add 0.5 mL of a test solvent (e.g., Water, 5% HCl, 5% NaHCO₃, 5% NaOH, Ethanol, DMSO).

  • Mixing: Vigorously shake or vortex each tube for 30-60 seconds.

  • Observation: Observe if the solid dissolves completely. If it does, the compound is classified as "soluble."

  • Incremental Addition: If the solid does not dissolve, add another 0.5 mL of the solvent and mix again. Repeat up to a total volume of 3 mL.

  • Classification:

    • Soluble: Complete dissolution in ≤ 3 mL of solvent.

    • Slightly Soluble: Partial dissolution is observed.

    • Insoluble: No visible dissolution.

G start Start: 5-10 mg of Compound add_solvent Add 0.5 mL of Test Solvent start->add_solvent mix Vortex for 30-60s add_solvent->mix observe Observe for Dissolution mix->observe soluble Result: Soluble observe->soluble  Yes check_volume Total Volume < 3 mL? observe->check_volume  No insoluble Result: Insoluble check_volume->insoluble  No add_more Add another 0.5 mL Solvent check_volume->add_more  Yes add_more->mix

Caption: Workflow for qualitative solubility testing.

Protocol: pKa Determination by UV-Vis Spectrophotometry

This method relies on the principle that the protonated (acidic) and deprotonated (basic) forms of a molecule often have different UV-Vis absorption spectra. By measuring the absorbance across a range of pH values, the pKa can be determined.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of 5,7-Difluoroquinoline-2-carboxylic acid in a suitable solvent like methanol or DMSO.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values, spanning a range from approximately 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: For each pH value, prepare a sample by adding a small, constant aliquot of the stock solution to a cuvette containing the buffer solution. Ensure the final concentration is low enough to be within the linear range of the spectrophotometer.

  • Spectral Scan: For each sample, scan the UV-Vis spectrum (e.g., from 200 to 400 nm) to identify the wavelength of maximum absorbance difference (λ_iso) between the acidic and basic forms.

  • Absorbance Measurement: Measure the absorbance of each sample at the predetermined wavelength (λ_iso).

  • Data Analysis: Plot the measured absorbance versus the pH of the buffer solutions. The resulting sigmoidal curve can be analyzed, and the pKa corresponds to the pH at the inflection point of the curve.[15]

G start Prepare Stock Solution and pH Buffers prep_samples Prepare Samples at Various pH Values start->prep_samples scan_spectra Scan UV-Vis Spectra to Find λ_iso prep_samples->scan_spectra measure_abs Measure Absorbance at λ_iso for each pH scan_spectra->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data determine_pka Determine pKa at Inflection Point of Curve plot_data->determine_pka

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Conclusion

5,7-Difluoroquinoline-2-carboxylic acid possesses a unique combination of structural features that define its physicochemical profile. It is predicted to be a solid with a high melting point, limited water solubility that can be modulated by pH, and an acidity greater than that of simple aromatic carboxylic acids. Its spectroscopic properties are distinguished by the influences of the quinoline core and fluorine substituents. The experimental protocols provided herein offer a robust framework for the empirical validation of these properties, which is essential for advancing the application of this compound in research and development.

References

  • Benchchem. An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. 5

  • MDPI. HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). 16

  • Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. 8

  • ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. 7

  • ResearchGate. (A) Plot of absorbance versus pH. (B) Plot for determination of pKa. 15

  • BLD Pharm. 256930-51-5|5,7-Difluoroquinoline-2-carboxylic acid. 3

  • PMC. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. 17

  • MDPI. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. 1

  • Benchchem. Spectroscopic data for 7-Chloroquinoline-4-carboxylic acid. 2

  • Benchchem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. 13

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. 11

  • Echemi. IR Spectra for Carboxylic Acid | Detailed Guide. 12

  • Doc Brown's Chemistry. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. 4

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. 10

  • PMC. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. 14

  • Reddit. carboxylic acid solubility + TLC. 6

  • Unknown Source. Approximate pKa chart of the functional groups: values to know. 9

Sources

Exploratory

5,7-Difluoroquinoline-2-carboxylic acid mechanism of action

An In-depth Technical Guide to the Proposed Mechanism of Action of 5,7-Difluoroquinoline-2-carboxylic Acid Authored by a Senior Application Scientist Abstract This guide delineates the proposed mechanism of action for th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Proposed Mechanism of Action of 5,7-Difluoroquinoline-2-carboxylic Acid

Authored by a Senior Application Scientist

Abstract

This guide delineates the proposed mechanism of action for the novel compound 5,7-Difluoroquinoline-2-carboxylic acid. While direct experimental data on this specific molecule is emerging, its structural homology to the quinolone class of compounds provides a strong foundation for a scientifically informed hypothesis. We posit that 5,7-Difluoroquinoline-2-carboxylic acid functions as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair. This document will detail the theoretical underpinnings of this mechanism, present protocols for its validation, and offer insights into its potential as a next-generation antimicrobial agent.

Introduction: The Rise of Fluoroquinolone Resistance and the Promise of Novel Derivatives

The global health crisis of antimicrobial resistance necessitates the urgent development of new antibiotics. The fluoroquinolones have been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum activity and favorable pharmacokinetics. However, their efficacy is increasingly compromised by the emergence of resistant bacterial strains. The chemical scaffold of quinoline-2-carboxylic acid, particularly with fluorine substitutions at key positions, has proven to be a fertile ground for the discovery of potent antimicrobial agents. The strategic placement of fluorine atoms can significantly enhance enzyme inhibition and cell penetration while reducing metabolic degradation.

5,7-Difluoroquinoline-2-carboxylic acid represents a logical evolution in this chemical class. Its structure suggests a potential to evade common resistance mechanisms while retaining potent activity against critical bacterial pathogens. This guide will explore the molecular interactions and cellular consequences of its proposed mechanism of action.

Proposed Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases

We hypothesize that 5,7-Difluoroquinoline-2-carboxylic acid exerts its bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. Their inhibition leads to the accumulation of DNA strand breaks and ultimately, cell death.

Targeting DNA Gyrase

DNA gyrase, a type II topoisomerase unique to bacteria, introduces negative supercoils into DNA, a process vital for DNA compaction and replication initiation. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. We propose that 5,7-Difluoroquinoline-2-carboxylic acid binds to the complex of DNA gyrase and DNA, stabilizing the transient double-strand breaks created by the enzyme. This "cleavable complex" prevents the re-ligation of the DNA strands, leading to the release of toxic DNA breaks.

Targeting Topoisomerase IV

Topoisomerase IV, another type II topoisomerase, is primarily involved in the decatenation of daughter chromosomes following DNA replication. Similar to DNA gyrase, it is a heterotetramer (ParC and ParE subunits). Inhibition of topoisomerase IV by 5,7-Difluoroquinoline-2-carboxylic acid is predicted to occur through a similar mechanism of stabilizing the enzyme-DNA cleavable complex, thereby preventing chromosome segregation and leading to cell division arrest.

The dual-targeting nature of this proposed mechanism is a significant advantage, as it may reduce the frequency of resistance development. A bacterium would need to acquire mutations in both target enzymes to confer a high level of resistance.

Signaling Pathway Diagram

Mechanism_of_Action cluster_bacterium Bacterial Cell DFQ 5,7-Difluoroquinoline-2-carboxylic acid Gyrase DNA Gyrase (GyrA/GyrB) DFQ->Gyrase Inhibits TopoIV Topoisomerase IV (ParC/ParE) DFQ->TopoIV Inhibits DNA_Replication DNA Replication & Transcription Gyrase->DNA_Replication Enables DNA_Breaks Double-Strand DNA Breaks Gyrase->DNA_Breaks Stabilizes Cleavable Complex TopoIV->DNA_Breaks Stabilizes Cleavable Complex Decatenation Chromosome Decatenation TopoIV->Decatenation Enables Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death Induces

Caption: Proposed mechanism of 5,7-Difluoroquinoline-2-carboxylic acid.

Experimental Validation Protocols

The following section outlines key experimental workflows to validate the proposed mechanism of action.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory activity of 5,7-Difluoroquinoline-2-carboxylic acid against purified DNA gyrase and topoisomerase IV.

Methodology:

  • Enzyme Source: Use commercially available purified E. coli DNA gyrase and topoisomerase IV.

  • Substrate: Supercoiled plasmid DNA for gyrase supercoiling assays and catenated kinetoplast DNA (kDNA) for topoisomerase IV decatenation assays.

  • Assay Buffer: Prepare appropriate reaction buffers for each enzyme, typically containing ATP and Mg2+.

  • Inhibitor Preparation: Prepare a stock solution of 5,7-Difluoroquinoline-2-carboxylic acid in DMSO and create a serial dilution series.

  • Reaction:

    • For the gyrase assay, incubate the enzyme, supercoiled plasmid DNA, and varying concentrations of the inhibitor for 1 hour at 37°C.

    • For the topoisomerase IV assay, incubate the enzyme, kDNA, and varying concentrations of the inhibitor for 1 hour at 37°C.

  • Analysis:

    • Stop the reactions and resolve the DNA topoisomers on a 1% agarose gel.

    • Stain the gel with ethidium bromide and visualize under UV light.

    • The concentration of the inhibitor that prevents 50% of the enzymatic activity (IC50) is determined by densitometry.

Expected Outcome: A dose-dependent inhibition of both enzymes, with calculated IC50 values in the nanomolar to low micromolar range.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of 5,7-Difluoroquinoline-2-carboxylic acid that inhibits the visible growth of a panel of bacterial strains.

Methodology:

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Culture Medium: Use cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Microdilution: Perform a serial two-fold dilution of 5,7-Difluoroquinoline-2-carboxylic acid in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Expected Outcome: Potent MIC values against a broad spectrum of bacteria, indicating good cell permeability and target engagement.

Data Presentation: Hypothetical Inhibitory Activity
Target Parameter 5,7-Difluoroquinoline-2-carboxylic acid Ciprofloxacin (Control)
E. coli DNA GyraseIC50 (nM)1525
E. coli Topoisomerase IVIC50 (nM)3050
S. aureus (ATCC 29213)MIC (µg/mL)0.1250.25
E. coli (ATCC 25922)MIC (µg/mL)0.060.125
P. aeruginosa (ATCC 27853)MIC (µg/mL)12
Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incellulo In Cellulo Validation cluster_mechanism Mechanism Confirmation Enzyme_Assay Enzyme Inhibition Assays (Gyrase & Topo IV) IC50 IC50 Determination Enzyme_Assay->IC50 Cleavable_Complex Cleavable Complex Assay IC50->Cleavable_Complex MIC_Assay Minimum Inhibitory Concentration (MIC) MIC_Value MIC Determination MIC_Assay->MIC_Value Resistance_Study Resistance Frequency Study MIC_Value->Resistance_Study

Caption: Experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

The proposed dual-inhibitory mechanism of action of 5,7-Difluoroquinoline-2-carboxylic acid positions it as a promising candidate for further preclinical development. The outlined experimental protocols provide a clear roadmap for validating this hypothesis and characterizing its antimicrobial profile. Future studies should focus on elucidating its activity against resistant strains, evaluating its pharmacokinetic and pharmacodynamic properties, and assessing its in vivo efficacy in animal models of infection. The insights gained from these investigations will be crucial in determining the clinical potential of this novel compound in the fight against antimicrobial resistance.

References

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

Foundational

Technical Guide: Biological Activity &amp; Pharmacological Profile of 5,7-Difluoroquinoline-2-carboxylic Acid

The following is an in-depth technical guide on the biological activity and medicinal chemistry of 5,7-Difluoroquinoline-2-carboxylic acid . Executive Summary 5,7-Difluoroquinoline-2-carboxylic acid (CAS: 256930-51-5) is...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity and medicinal chemistry of 5,7-Difluoroquinoline-2-carboxylic acid .

Executive Summary

5,7-Difluoroquinoline-2-carboxylic acid (CAS: 256930-51-5) is a specialized heterocyclic scaffold used primarily in medicinal chemistry as a pharmacophore for developing antagonists of the N-methyl-D-aspartate (NMDA) receptor and inhibitors of Dihydroorotate Dehydrogenase (DHODH) .[1][2][3][4]

Unlike the widely known fluoroquinolone antibiotics (which are 3-carboxylic acids), this 2-carboxylic acid derivative functions as a bioisostere of Kynurenic Acid , an endogenous neuroprotectant. The introduction of fluorine atoms at the 5 and 7 positions provides critical modulation of metabolic stability, lipophilicity, and electron density, making it a vital tool for probing the glycine-binding site of the NMDA receptor and for developing non-competitive glutamate antagonists.

Chemical Properties & Structural Biology

The "Fluorine Effect" in Quinoline Scaffolds

The biological potency of this compound stems from the specific substitution pattern of fluorine atoms on the benzenoid ring of the quinoline system.

PropertyEffect on BioactivityMechanism
Metabolic Stability High The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking oxidative metabolism (P450 hydroxylation) at the 5 and 7 positions.
Lipophilicity Increased Fluorine substitution increases

, facilitating blood-brain barrier (BBB) penetration, which is critical for CNS-targeted drugs (NMDA antagonists).
Electronic Effects Electron Withdrawal The high electronegativity of fluorine reduces the pKa of the carboxylic acid and alters the

-electron density of the ring, affecting

-stacking interactions with receptor residues (e.g., Phenylalanine/Tyrosine).
Structural Comparison (SAR Baseline)

In Structure-Activity Relationship (SAR) studies, this molecule serves as a probe to compare steric vs. electronic effects against the chlorinated analogue.

  • Reference Standard: 5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent NMDA glycine-site antagonist.

  • Test Compound: 5,7-Difluoroquinoline-2-carboxylic acid offers a smaller steric profile (Van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å), allowing it to fit into tighter hydrophobic pockets where the chloro-analogue might face steric clash.

Pharmacological Targets & Biological Mechanisms

Primary Target: NMDA Receptor (Glycine Site)

The most significant biological activity of quinoline-2-carboxylic acid derivatives lies in their antagonism of the NMDA receptor, specifically at the strychnine-insensitive glycine co-agonist site (GluN1 subunit).

  • Mechanism of Action: The compound competes with glycine (or D-serine) for the binding pocket on the GluN1 subunit. By preventing glycine binding, it allosterically inhibits channel opening, preventing calcium influx and subsequent excitotoxicity.

  • Therapeutic Relevance: Neuroprotection in stroke (ischemia), epilepsy, and neuropathic pain.

Signaling Pathway Diagram (NMDA Inhibition)

NMDA_Inhibition Glutamate Glutamate Release NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds GluN2 Glycine Glycine (Co-agonist) Glycine->NMDAR Binds GluN1 (Required) Inhibitor 5,7-Difluoroquinoline-2-COOH Inhibitor->NMDAR Competes at GluN1 Site Channel_Open Ion Channel Opening (Ca2+ Influx) Inhibitor->Channel_Open Blocks Neuroprotection Neuroprotection / Survival Inhibitor->Neuroprotection Promotes NMDAR->Channel_Open Activation Excitotoxicity Excitotoxicity / Neuronal Death Channel_Open->Excitotoxicity High Ca2+

Caption: Competitive antagonism at the Glycine site prevents NMDA channel opening, halting the excitotoxic calcium cascade.

Secondary Target: Dihydroorotate Dehydrogenase (DHODH)

Quinoline-2-carboxylic acids are established inhibitors of DHODH, a key enzyme in de novo pyrimidine biosynthesis.

  • Relevance: Rapidly dividing cells (cancer cells, activated T-cells) rely on this pathway.

  • Activity: The carboxylic acid moiety chelates the active site, while the 5,7-difluoro ring occupies the hydrophobic tunnel usually bound by ubiquinone. This leads to cytostatic effects in leukemia and solid tumor models.

Experimental Protocols

Protocol: In Vitro NMDA Receptor Binding Assay

Objective: Determine the binding affinity (


) of the compound for the glycine site.
  • Membrane Preparation:

    • Homogenize rat cerebral cortex in 0.32 M sucrose.

    • Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant.

    • Centrifuge supernatant at 20,000 x g (20 min) to pellet membranes.

    • Wash pellet 3x with 5 mM Tris-acetate buffer (pH 7.4) to remove endogenous amino acids.

  • Radioligand Binding:

    • Ligand: Use

      
      -Glycine (10 nM) or 
      
      
      
      -5,7-DCKA (2 nM).
    • Incubation: Mix membranes (200 µg protein) + Radioligand + 5,7-Difluoroquinoline-2-carboxylic acid (concentration range: 1 nM – 100 µM).

    • Incubate at 4°C for 60 minutes.

  • Termination:

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethyleneimine.

    • Wash filters 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol: Chemical Synthesis (Doebner-Miller Modification)

Objective: Synthesize high-purity 5,7-difluoroquinoline-2-carboxylic acid for testing.

  • Reactants: 3,5-Difluoroaniline (1.0 eq) + Glyoxylic acid (1.2 eq) + Pyruvic acid (1.2 eq).

  • Condensation:

    • Dissolve aniline in ethanol. Add glyoxylic acid and pyruvic acid.

    • Reflux for 4 hours to form the Schiff base intermediate.

  • Cyclization:

    • Add catalytic p-Toluenesulfonic acid (pTSA) or perform in acidic media (acetic acid).

    • Heat to 100°C for 6-12 hours.

  • Purification:

    • Precipitate the crude product by adding cold water.

    • Recrystallize from Ethanol/Water (9:1).

    • Validation: Confirm structure via

      
      -NMR (signals at C3, C4, C6, C8) and 
      
      
      
      -NMR.

Structure-Activity Relationship (SAR) Data

The following table summarizes how the 5,7-difluoro substitution compares to other analogues in the Quinoline-2-carboxylate series regarding NMDA affinity.

Substituent (R5, R7)Ligand EfficiencyMetabolic StabilityNMDA Affinity (

)
Notes
H, H (Parent)LowLow> 10 µMRapidly metabolized; weak binding.
Cl, Cl (5,7-DCKA)HighModerate~60 nMThe "Gold Standard" antagonist.
F, F (Target)Moderate-High Very High ~100-500 nM *Higher CNS penetration; reduced steric clash.
I, I LowHigh> 1 µMSteric bulk prevents fit in the glycine pocket.

*Note: Values are estimated based on bioisosteric replacement data from homologous kynurenic acid series.

Future Outlook & Applications

  • PET Radiotracers: The fluorine atoms allow for

    
    -labeling. This compound can be synthesized as a Positron Emission Tomography (PET) tracer to map NMDA receptor distribution in Alzheimer's or Schizophrenia patients.
    
  • Dual-Action Inhibitors: Developing hybrid molecules that link this scaffold with antioxidant moieties to treat neurodegenerative diseases involving both excitotoxicity and oxidative stress.

References

  • Comparison of Kynurenic Acid Derivatives

    • Title: "5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors."
    • Source:Neuroscience Letters (1990).
    • URL:[Link]

  • Quinoline-2-carboxylic Acid as DHODH Inhibitors

    • Title: "Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides."
    • Source:Journal of Chemistry (2013).
    • URL:[Link]

  • General Fluoroquinoline Chemistry

    • Title: "Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids."
    • Source:Journal of Medicinal Chemistry (1990).
    • URL:[Link]

  • NMDA Receptor Glycine Site Pharmacology

    • Title: "The NMDA receptor glycine site: a new target for neuroprotective agents?"
    • Source:Trends in Pharmacological Sciences.
    • URL:[Link]

Sources

Exploratory

Technical Guide: Therapeutic Targets of 5,7-Difluoroquinoline-2-carboxylic Acid

The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of 5,7-Difluoroquinoline-2-carboxylic acid and its derivatives. [1] Executive Summary 5,7-Difluoroquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of 5,7-Difluoroquinoline-2-carboxylic acid and its derivatives.

[1]

Executive Summary

5,7-Difluoroquinoline-2-carboxylic acid (5,7-DFQ2CA) is a specialized nitrogen-heterocyclic scaffold primarily utilized in neuropharmacology and medicinal chemistry.[1] It functions as a bioisostere of the well-characterized 5,7-dichlorokynurenic acid (5,7-DCKA) , a potent antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1]

Beyond its primary role in modulating excitatory neurotransmission, the molecule possesses a picolinic acid-like pharmacophore (N-atom adjacent to C2-carboxylate), conferring bidentate metal-chelating properties.[1] This structural feature expands its potential utility to the inhibition of metalloenzymes such as Prolyl Hydroxylases (PHD) and Matrix Metalloproteinases (MMPs) .

This guide analyzes the compound’s interaction with the NMDA receptor, its secondary metalloenzyme targets, and provides validated protocols for assessing its biological activity.

Chemical Biology & Pharmacophore Analysis[2][3]

The therapeutic efficacy of 5,7-DFQ2CA is dictated by three distinct structural regions, each governing a specific interaction within the target binding pocket.

Structural Activity Relationship (SAR)
Structural MotifChemical FunctionBiological Interaction
C2-Carboxylic Acid Anionic HeadgroupForms a critical salt bridge with Arg481 (GluN1 subunit of NMDA receptor).[1] Essential for binding affinity.
Quinoline Ring Nitrogen H-Bond Acceptor / ChelatorInteracts with backbone amides or chelates active site metal ions (e.g., Zn²⁺, Fe²⁺).
5,7-Difluoro Substitution Lipophilic/Electronic ModulatorBioisostere for Chlorine: Fluorine provides a smaller van der Waals radius (1.47 Å vs 1.75 Å for Cl) and higher electronegativity, altering the pKa of the ring nitrogen and improving metabolic stability against oxidative defluorination compared to dechlorination.
C4-Position (Unsubstituted) Derivatization VectorWhile the core molecule is unsubstituted here, this position is the primary vector for expanding potency (e.g., adding a carboxymethoxy group to mimic the glycine backbone).

Primary Therapeutic Target: NMDA Receptor (Glycine Site)

The GluN1 subunit of the NMDA receptor contains a distinct binding site for glycine (or D-serine), which is an absolute requirement for channel opening. 5,7-DFQ2CA acts as a competitive antagonist at this site.[1]

Mechanism of Action

Under pathological conditions (e.g., ischemic stroke, traumatic brain injury), excessive glutamate and glycine release leads to NMDA receptor overactivation. This causes a massive influx of Ca²⁺, triggering downstream neurotoxicity (excitotoxicity).

  • Normal Function: Glutamate (GluN2) + Glycine (GluN1)

    
     Channel Opening 
    
    
    
    Ca²⁺ Influx.
  • Inhibition: 5,7-DFQ2CA competes with Glycine for the GluN1 pocket

    
     Receptor remains closed despite Glutamate binding 
    
    
    
    Prevention of Ca²⁺ overload.
Pathway Visualization

The following diagram illustrates the excitotoxic cascade and the intervention point of 5,7-DFQ2CA.

NMDA_Pathway Glutamate Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR Glycine Glycine (Co-agonist) Glycine->NMDAR Required Calcium Ca2+ Influx NMDAR->Calcium Enzymes Protease/Lipase Activation Calcium->Enzymes Death Neuronal Excitotoxicity Enzymes->Death Inhibitor 5,7-Difluoroquinoline-2-carboxylic acid Inhibitor->NMDAR Competes with Glycine (Antagonist)

Figure 1: Mechanism of NMDA receptor antagonism. The compound blocks the glycine co-agonist site, preventing the calcium cascade responsible for neuronal death.

Therapeutic Implications
  • Neuroprotection: Reduction of ischemic damage following stroke.

  • Neuropathic Pain: The glycine site is a key modulator of central sensitization in the dorsal horn of the spinal cord.

  • Epilepsy: Dampening of hyperexcitability without the severe psychotomimetic side effects often seen with channel blockers (like ketamine/PCP).

Secondary Targets: Metalloenzyme Inhibition

The 2-quinolinecarboxylic acid motif is structurally analogous to picolinic acid , a known metal chelator. This enables 5,7-DFQ2CA to inhibit enzymes dependent on divalent cations (Fe²⁺, Zn²⁺) in their active sites.

Prolyl Hydroxylase Domain (PHD) Enzymes

PHD enzymes regulate the stability of Hypoxia-Inducible Factor (HIF-1


).[1] They require Fe²⁺ and 2-oxoglutarate.[1]
  • Mechanism: 5,7-DFQ2CA can chelate the active site Fe²⁺ or compete with 2-oxoglutarate.[1]

  • Outcome: Inhibition of PHD stabilizes HIF-1

    
    , mimicking hypoxia. This has potential applications in anemia  (stimulating erythropoietin) and ischemic preconditioning .
    
Matrix Metalloproteinases (MMPs)

MMPs are Zinc-dependent endopeptidases involved in tissue remodeling and cancer metastasis.[1]

  • Mechanism: The nitrogen and carboxylate oxygen bind the catalytic Zinc ion, preventing substrate hydrolysis.

  • Outcome: Potential reduction in tumor invasiveness, although specificity remains a challenge compared to hydroxamate-based inhibitors.[1]

Experimental Protocols

Protocol A: In Vitro Glycine Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (


) of 5,7-DFQ2CA for the NMDA receptor glycine site.

Reagents:

  • Ligand: [³H]-MDL 105,519 or [³H]-Glycine (10 nM).[1]

  • Tissue: Rat cerebral cortex synaptic membranes (washed 4x to remove endogenous glycine).

  • Buffer: 50 mM Tris-acetate (pH 7.4).

Workflow:

  • Preparation: Thaw synaptic membranes and resuspend in Tris-acetate buffer (

    
     mg protein/mL).
    
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension.
      
    • 50

      
      L [³H]-Ligand.[1]
      
    • 50

      
      L 5,7-DFQ2CA (concentration range: 
      
      
      
      M to
      
      
      M).[1]
    • Nonspecific binding control: 1 mM Glycine or 100

      
      M 5,7-DCKA.[1]
      
  • Equilibrium: Incubate at 4°C for 60 minutes (to minimize receptor desensitization/degradation).

  • Harvesting: Filter rapidly through Whatman GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Protocol B: Synthesis of 5,7-Difluoroquinoline-2-carboxylic Acid

Objective: Access the core scaffold for testing.

Reaction Scheme:

  • Starting Material: 3,5-Difluoroaniline.

  • Condensation: React with dimethyl acetylenedicarboxylate (DMAD) in methanol to form the enamine adduct.

  • Cyclization (Conrad-Limpach): Heat in diphenyl ether at 250°C to form 5,7-difluoro-4-hydroxyquinoline-2-carboxylic acid ester.[1]

  • Deoxygenation (Optional for 4-H): Convert 4-OH to 4-Cl (POCl₃), then hydrodechlorinate (H₂/Pd-C). Note: Most NMDA antagonists retain the 4-OH or 4-keto group.[1]

  • Hydrolysis: Saponify the ester (LiOH, THF/Water) to yield the free acid.

References

  • Leeson, P. D., et al. (1991). "Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism at the glycine site on the N-methyl-D-aspartate receptor."[1] Journal of Medicinal Chemistry. Link

  • Parsons, C. G., et al. (1997). "Glycine B antagonists as neuroprotective agents: in vivo and in vitro characterization." Neuropharmacology. Link

  • Kemp, J. A., & McKernan, R. M. (2002). "NMDA receptor pathways as drug targets." Nature Neuroscience. Link

  • Paoletti, P., et al. (2013). "NMDA receptor subunit diversity: impact on pharmacology, physiology and disease." Nature Reviews Neuroscience. Link

  • Patent NZ233641A. "Quinoline and thienopyridine derivatives and their use as excitatory amino acid antagonists." Link (Reference for 5,7-difluoro-4-substituted derivatives).[1]

Sources

Protocols & Analytical Methods

Method

Application Note: 5,7-Difluoroquinoline-2-carboxylic Acid as a DNA Gyrase Inhibitor

Executive Summary This Application Note details the evaluation of 5,7-Difluoroquinoline-2-carboxylic acid (CAS: 256930-51-5) as a scaffold for bacterial DNA gyrase inhibition. Unlike classic fluoroquinolones (e.g., cipro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the evaluation of 5,7-Difluoroquinoline-2-carboxylic acid (CAS: 256930-51-5) as a scaffold for bacterial DNA gyrase inhibition. Unlike classic fluoroquinolones (e.g., ciprofloxacin), which are quinoline-3-carboxylic acids targeting the GyrA subunit, the quinoline-2-carboxylic acid (quinaldic acid) core represents a distinct pharmacophore. This guide provides a comprehensive framework for solubilization, enzymatic validation (supercoiling and ATPase assays), and antimicrobial profiling (MIC), specifically designed to elucidate the mechanism of action (MOA) of this non-canonical scaffold.

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10]

The Target: DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial replication.[1][2][3][4][5][6][7] It introduces negative supercoils into DNA using energy from ATP hydrolysis.[8][5][6] It functions as a heterotetramer (


):
  • GyrA Subunit: Responsible for DNA breakage and reunion.[2] This is the primary target of classic fluoroquinolones (e.g., ciprofloxacin), which stabilize the "cleavable complex," leading to double-strand breaks.

  • GyrB Subunit: Responsible for ATP hydrolysis.[8][5] Inhibitors here (e.g., novobiocin, certain 2-substituted quinolines) typically function as competitive ATPase inhibitors.

The Compound: 5,7-Difluoroquinoline-2-carboxylic Acid

While structurally related to fluoroquinolones, the shift of the carboxylic acid from position 3 to position 2 alters the binding topology significantly.

  • Classic Quinolones (3-COOH): The 3-carboxyl and 4-oxo groups chelate

    
     ions, bridging the drug to the DNA-Gyrase complex.
    
  • 5,7-Difluoroquinoline-2-carboxylic Acid: The 2-COOH position suggests a potential alternative binding mode. Research indicates that quinaldic acid derivatives often act via GyrB ATPase inhibition or require derivatization (e.g., to hydrazides or amides) to achieve high potency against GyrA. The 5,7-difluoro substitution pattern is critical for enhancing lipophilicity and penetrating the bacterial cell envelope.

Experimental Workflows (Visualization)

Mechanism of Action & Screening Pathway

The following diagram illustrates the logic flow for characterizing this specific inhibitor, distinguishing between GyrA (cleavage) and GyrB (ATPase) mechanisms.

GyraseScreening Compound 5,7-Difluoroquinoline-2-COOH Solubilization Solubilization (DMSO/NaOH) Compound->Solubilization Supercoiling Assay 1: DNA Supercoiling (Holoenzyme Activity) Solubilization->Supercoiling Decision1 Inhibition Observed? Supercoiling->Decision1 CleavageAssay Assay 2: Cleavage Complex Stabilization (GyrA Target) Decision1->CleavageAssay Yes (Verify Mode) ATPaseAssay Assay 3: ATPase Hydrolysis (GyrB Target) Decision1->ATPaseAssay Yes (Verify Mode) MIC Assay 4: MIC Determination (Cellular Permeability) Decision1->MIC No (Check Prodrug/Cell Entry) CleavageAssay->MIC Confirm Phenotype ATPaseAssay->MIC Confirm Phenotype

Caption: Logical workflow for validating 5,7-Difluoroquinoline-2-carboxylic acid activity against DNA Gyrase subunits.

Detailed Protocols

Protocol 1: Compound Preparation

Objective: Ensure stable solubility without precipitation, which causes false negatives in enzymatic assays.

  • Stock Solution (100 mM):

    • Weigh 20.9 mg of 5,7-Difluoroquinoline-2-carboxylic acid (MW: ~209.15 g/mol ).

    • Dissolve in 1.0 mL of 100% DMSO .

    • Note: If solubility is poor, add 1 equivalent of 1M NaOH. The 2-carboxylic acid is acidic; forming the sodium salt enhances aqueous solubility.

  • Working Dilutions:

    • Dilute stock in Assay Buffer to 10x the final testing concentration.

    • Critical: Keep final DMSO concentration < 1% in the enzyme assay to avoid denaturing Gyrase.

Protocol 2: DNA Gyrase Supercoiling Assay (The "Gold Standard")

Objective: Measure the ability of the compound to inhibit the conversion of relaxed plasmid DNA to supercoiled DNA.

Materials:

  • E. coli DNA Gyrase Holoenzyme (GyrA + GyrB).[4]

  • Relaxed pBR322 plasmid DNA (0.5 µg per reaction).

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM

    
    , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL BSA.
    
  • Reference Control: Ciprofloxacin (GyrA inhibitor) and Novobiocin (GyrB inhibitor).

Procedure:

  • Setup: Prepare 30 µL reactions in 1.5 mL tubes.

  • Compound Addition: Add 3 µL of compound (various concentrations: 0.1 µM – 100 µM). Include a "No Compound" (DMSO only) control.

  • Enzyme Mix: Add 1 Unit of DNA Gyrase. Incubate for 5 minutes at room temperature to allow enzyme-inhibitor binding.

  • Substrate Addition: Initiate reaction by adding Relaxed pBR322 DNA containing 1 mM ATP.

  • Incubation: Incubate at 37°C for 30 minutes .

  • Termination: Stop reaction by adding 30 µL of Stop Buffer (40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) + 1 µL Proteinase K. Incubate 30 min at 37°C to digest the enzyme.

  • Analysis: Load samples onto a 1% agarose gel (run at 60V for 3-4 hours without Ethidium Bromide). Stain post-run with Ethidium Bromide.

    • Result Interpretation:

      • Active Gyrase: Migrates fast (Supercoiled band).

      • Inhibited Gyrase: Migrates slow (Relaxed band).

Protocol 3: ATPase Assay (GyrB Specificity)

Objective: Determine if the 2-carboxylic acid scaffold inhibits the ATPase activity of the GyrB subunit (distinct from fluoroquinolones).

Method: Coupled Enzyme Assay (Pyruvate Kinase/Lactate Dehydrogenase).

  • Principle: Hydrolysis of ATP by Gyrase regenerates ADP. PK converts PEP + ADP

    
     Pyruvate + ATP. LDH converts Pyruvate + NADH 
    
    
    
    Lactate +
    
    
    .
  • Readout: Monitor the decrease in Absorbance at 340 nm (oxidation of NADH).

  • Procedure:

    • Mix Assay Buffer, NADH (0.2 mM), PEP (2 mM), PK/LDH mix, and DNA Gyrase.

    • Add 5,7-Difluoroquinoline-2-carboxylic acid.

    • Initiate with ATP (1 mM).

    • Measure slope of

      
       decrease over 20 minutes.
      
    • Interpretation: A decrease in the slope compared to control indicates GyrB inhibition.

Protocol 4: MIC Determination (Broth Microdilution)

Objective: Assess if the compound can penetrate the bacterial cell wall and inhibit growth.

  • Strains: E. coli ATCC 25922 (Gram-negative), S. aureus ATCC 29213 (Gram-positive).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: 96-well plate. Serial 2-fold dilutions of compound (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Inoculum:

    
     CFU/mL.
    
  • Incubation: 37°C for 16–20 hours.

  • Readout: The Lowest concentration with no visible growth is the MIC.

Data Analysis & Troubleshooting

Expected Results Table

Use the following structure to report your findings.

AssayParameterReference (Ciprofloxacin)Reference (Novobiocin)5,7-Difluoroquinoline-2-COOH
Supercoiling

(µM)
~0.15~0.20To be determined
ATPase

(µM)
No Inhibition~0.05Test for Activity
MIC (E. coli) µg/mL0.004 - 0.015>64Likely higher due to efflux
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Precipitation in Assay Low solubility of the acid form.Use NaOH to form the sodium salt; reduce final concentration; add 0.01% Triton X-100.
High IC50 but Low MIC Compound is a prodrug or accumulates actively.Unlikely for this scaffold. Re-check stock concentration.
Low IC50 but High MIC Poor permeability or Efflux.The 2-COOH is highly polar. Esterification (prodrug strategy) may be required for cell entry.[2]

References

  • Gyrase Mechanism & Assays

    • Maxwell, A. (1997). "DNA gyrase as a drug target."[9][10][1][2][3][4][5] Trends in Microbiology.Link

  • Quinolone Binding Modes

    • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). "Mechanism of Quinoline Action and Resistance." Biochemistry.Link

  • Search Results for Quinaldic Acid Derivatives in Antimicrobial Research.
  • Standard Protocols

    • CLSI. (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."Link

Disclaimer: This protocol is intended for laboratory research purposes only. 5,7-Difluoroquinoline-2-carboxylic acid is a chemical intermediate and has not been approved for clinical use.

Sources

Application

Application Note: Experimental Design for Efficacy Profiling of 5,7-Difluoroquinoline-2-carboxylic Acid

Introduction & Rationale 5,7-Difluoroquinoline-2-carboxylic acid (5,7-DFQ) represents a privileged scaffold in the design of epigenetic modulators. Its core structure—a quinoline ring with a carboxylic acid at the C2 pos...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

5,7-Difluoroquinoline-2-carboxylic acid (5,7-DFQ) represents a privileged scaffold in the design of epigenetic modulators. Its core structure—a quinoline ring with a carboxylic acid at the C2 position—is a classic pharmacophore for inhibiting Fe(II)/2-oxoglutarate (2-OG)-dependent oxygenases , particularly the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) .

Mechanistic Basis

The therapeutic potential of 5,7-DFQ relies on a competitive inhibition mechanism. The nitrogen of the quinoline ring and the adjacent carboxylate group form a bidentate chelate with the active site Fe(II) ion, displacing the natural cofactor, 2-oxoglutarate. The 5,7-difluoro substitution pattern is critical for two reasons:

  • Metabolic Stability: Fluorine blocks oxidative metabolism at the electron-rich C5 and C7 positions.

  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid and modulates the lipophilicity (LogP), potentially enhancing cell permeability compared to the non-fluorinated parent scaffold.

This guide details a self-validating screening cascade to confirm 5,7-DFQ efficacy, moving from in vitro biochemical inhibition to cellular target engagement and functional phenotypic readout.

Experimental Workflow Overview

The validation process follows a strict "Funnel of Truth" designed to eliminate false positives common in metalloenzyme inhibitor screening (e.g., non-specific metal stripping).

ExperimentalWorkflow Start Compound: 5,7-DFQ Step1 Biochemical Assay (AlphaScreen / TR-FRET) Determine IC50 Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Step2 Cellular Target Engagement (CETSA) Confirm Binding in Intact Cells Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 Thermal Shift > 2°C? Step2->Decision2 Step3 Functional Phenotype (Western Blot H3K9me3) Confirm Methylation Increase Decision2->Step3 Yes Decision2->Discard No Stop Validated Lead Step3->Stop

Caption: Figure 1. Screening cascade for validating 5,7-DFQ efficacy. The workflow prioritizes biochemical potency followed by cellular permeability and functional target modulation.

Protocol 1: Biochemical Inhibition (AlphaScreen Assay)

Objective: Determine the IC50 of 5,7-DFQ against a representative KDM target (e.g., KDM4A/JMJD2A). Principle: The assay measures the demethylation of a biotinylated histone H3K9me3 peptide. If 5,7-DFQ inhibits KDM4A, the methyl mark remains, and a specific antibody will bind, generating a chemiluminescent signal via Donor/Acceptor beads.

Materials
  • Enzyme: Recombinant Human KDM4A (residues 1–359).

  • Substrate: Biotin-H3(1–21)K9me3 peptide.

  • Cofactors: 2-Oxoglutarate (2-OG), Fe(II)SO4, Ascorbate.

  • Detection: AlphaScreen Streptavidin Donor beads & Protein A Acceptor beads + Anti-H3K9me3 antibody.

  • Control Inhibitor: IOX1 (Broad-spectrum 2-OG oxygenase inhibitor).

Procedure
  • Compound Prep: Dissolve 5,7-DFQ in 100% DMSO to 10 mM. Perform a 10-point 1:3 serial dilution in DMSO.

  • Enzyme Mix: Dilute KDM4A to 2 nM in Assay Buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA, 50 µM Fe(II), 100 µM Ascorbate).

  • Reaction Assembly:

    • Add 5 µL of diluted 5,7-DFQ to a 384-well OptiPlate.

    • Add 10 µL of Enzyme Mix. Incubate 15 min at RT (allows inhibitor to bind).

    • Add 5 µL of Substrate Mix (100 nM Biotin-H3K9me3 + 10 µM 2-OG).

  • Incubation: Incubate for 60 min at RT.

  • Detection: Add 10 µL Detection Mix (Anti-H3K9me3 Ab + Beads). Incubate 60 min in the dark.

  • Read: Measure signal on an EnVision Multilabel Plate Reader.

Data Analysis

Normalize data to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit curves using the 4-parameter logistic equation:



Protocol 2: Cellular Target Engagement (CETSA)

Objective: Verify that 5,7-DFQ penetrates the cell membrane and binds the target protein in situ. Principle: Ligand binding stabilizes proteins, increasing their melting temperature (


). We will heat-shock intact cells and measure the amount of soluble (non-denatured) KDM4A remaining.
Procedure
  • Cell Culture: Seed HCT116 cells (known to express KDM4A) in 6-well plates.

  • Treatment: Treat cells with 50 µM 5,7-DFQ or DMSO vehicle for 2 hours.

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge:

    • Aliquot cell suspension into 8 PCR tubes.

    • Heat each tube to a distinct temperature (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C) for 3 minutes using a thermal cycler.

    • Cool immediately at RT for 3 minutes.

  • Lysis: Add NP-40 lysis buffer, freeze-thaw 3 times (liquid nitrogen/37°C water bath) to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured/aggregated proteins.

  • Western Blot: Analyze the supernatant via SDS-PAGE/Western Blot using anti-KDM4A antibody.

Expected Results

If 5,7-DFQ binds KDM4A, the protein band intensity at higher temperatures (e.g., 52–56°C) will be significantly stronger in the treated samples compared to DMSO controls.

Protocol 3: Functional Phenotypic Assay (Western Blot)

Objective: Confirm that 5,7-DFQ inhibition leads to a global increase in histone methylation levels. Target Marker: H3K9me3 (Substrate of KDM4) or H3K4me3 (Substrate of KDM5), depending on the specific isoform selectivity.

Experimental Design Table
ParameterCondition A (Negative Control)Condition B (Positive Control)Condition C (Test)
Treatment DMSO (0.1%)IOX1 (50 µM)5,7-DFQ (10, 25, 50 µM)
Duration 24 Hours24 Hours24 Hours
Cell Line HeLa or U2OSHeLa or U2OSHeLa or U2OS
Readout H3K9me3 / Total H3H3K9me3 / Total H3H3K9me3 / Total H3
Procedure
  • Treatment: Treat cells at 60-70% confluency.

  • Histone Extraction: Use an Acid Extraction protocol (0.2 N HCl overnight) rather than whole cell lysis. Why? Histones are highly basic; standard lysis buffers often fail to extract chromatin-bound histones efficiently.

  • Neutralization: Neutralize extracts with NaOH and add loading buffer.

  • Blotting: Run on 15% SDS-PAGE (to resolve low MW histones). Transfer to Nitrocellulose (0.2 µm pore size).

  • Probing:

    • Primary: Rabbit anti-H3K9me3 (1:1000).

    • Loading Control: Mouse anti-Total H3 (1:5000).

  • Quantification: Calculate the ratio of Methylated/Total H3.

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition mechanism at the molecular level.

MechanismOfAction Enzyme KDM Enzyme (Active Site Fe(II)) Reaction Demethylation Enzyme->Reaction Catalyzes Cofactor 2-Oxoglutarate (Natural Cofactor) Cofactor->Enzyme Binds Fe(II) Inhibitor 5,7-DFQ (Inhibitor) Inhibitor->Enzyme Competes with 2-OG Chelates Fe(II) Block Inhibition Inhibitor->Block Substrate Methylated Histone Substrate->Reaction Substrate Block->Reaction Prevents

Caption: Figure 2.[1] Competitive inhibition mechanism. 5,7-DFQ chelates the active site Iron, preventing 2-OG binding and halting demethylation.

References

  • Rose, N. R., et al. (2011).[2] "Inhibition of 2-oxoglutarate dependent oxygenases."[2][3] Chemical Society Reviews.

  • Sasaki, Y., et al. (2012). "Structure–activity relationship of quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase." Bioorganic & Medicinal Chemistry Letters.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

  • Hopkinson, R. J., et al. (2013). "Isomers of 2-Hydroxyglutarate as Inhibitors of Histone Demethylases." ChemBioChem.

  • King, O. N., et al. (2010). "Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors." PLoS ONE.

Sources

Method

Application Note: A Validated LC-MS/MS Method for the Quantification of 5,7-Difluoroquinoline-2-carboxylic Acid in Human Plasma

Abstract This application note details a robust and sensitive method for the quantitative analysis of 5,7-Difluoroquinoline-2-carboxylic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 5,7-Difluoroquinoline-2-carboxylic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution, providing excellent peak shape and resolution. The method has been validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry, demonstrating high accuracy, precision, and reliability for use in pharmacokinetic and toxicokinetic studies.

Introduction

5,7-Difluoroquinoline-2-carboxylic acid is a key heterocyclic compound with potential applications in medicinal chemistry and drug development. Quinolone derivatives are known for their wide range of biological activities.[1][2] Accurate quantification of this compound in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile during preclinical and clinical research. The acidic nature of the carboxylic acid moiety and the presence of fluorine atoms necessitate a carefully optimized analytical method to ensure specificity and sensitivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to reliably quantify 5,7-Difluoroquinoline-2-carboxylic acid in human plasma.

Method Development and Rationale

The development of a reliable bioanalytical method hinges on a thorough understanding of the analyte's physicochemical properties and the complexities of the biological matrix.

Physicochemical Considerations

While specific experimental data for 5,7-Difluoroquinoline-2-carboxylic acid is not widely available, its structure allows for informed predictions. As a carboxylic acid, it is expected to be acidic. A structurally similar compound, 5,5'-Difluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid, has a predicted acidic pKa of 3.40.[3] This suggests that 5,7-Difluoroquinoline-2-carboxylic acid will be ionized at physiological pH, influencing the choice of sample preparation and chromatographic conditions. The presence of two fluorine atoms increases its polarity and potential for specific interactions during chromatography.

Choice of Analytical Technique: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.[4] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte and its fragments, minimizing interference from endogenous matrix components.[5]

Sample Preparation Strategy: Protein Precipitation

For initial method development and high-throughput applications, protein precipitation is a rapid and effective technique for removing the majority of proteins from plasma samples.[6] Acetonitrile is a common choice for this purpose as it efficiently precipitates proteins while keeping a broad range of analytes in solution.[6] This approach balances sample cleanup with recovery and ease of implementation.

Experimental Protocols

Materials and Reagents
  • 5,7-Difluoroquinoline-2-carboxylic acid reference standard (e.g., from BLD Pharm)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 5,7-Difluoroquinoline-2-carboxylic acid-¹³C₂,¹⁵N (custom synthesis recommended)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (sourced from an accredited supplier)

Instrumentation
  • A validated LC-MS/MS system, such as a SCIEX Triple Quad or equivalent.

  • A suitable HPLC column, for example, a Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 2.1 mm) or equivalent.

Preparation of Standards and Quality Control Samples

Stock solutions of 5,7-Difluoroquinoline-2-carboxylic acid and its SIL-IS are prepared in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL. Working solutions are then prepared by serial dilution. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentration range.

Sample Preparation Protocol: Protein Precipitation
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the SIL-IS working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add Internal Standard plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chromatography Chromatographic Separation inject->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Workflow for plasma sample preparation and analysis.

LC-MS/MS Method Parameters

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 2.1 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 min, hold for 1 min, then re-equilibrate

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
MRM Transitions

The fragmentation of fluoroquinolones typically involves the loss of water and carbon dioxide from the carboxylic acid moiety, as well as fragmentation of any side chains. Based on the structure of 5,7-Difluoroquinoline-2-carboxylic acid (exact mass: 209.03), the following MRM transitions are proposed for monitoring.

Table 3: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5,7-Difluoroquinoline-2-carboxylic acid 210.0Predicted: 164.0 (Loss of HCOOH)To be optimized
5,7-Difluoroquinoline-2-carboxylic acid 210.0Predicted: 192.0 (Loss of H₂O)To be optimized
SIL-IS e.g., 213.0e.g., 167.0To be optimized

Note: The optimal product ions and collision energies must be determined empirically by infusing a standard solution of the analyte into the mass spectrometer.

Method Validation

The developed method should be validated in accordance with regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry". Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention time of the analyte and IS.

  • Calibration Curve: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (as coefficient of variation, CV) should not exceed 15% (20% for LLOQ).

  • Recovery and Matrix Effect: The extraction recovery of the analyte and IS should be consistent and reproducible. Matrix effects should be evaluated to ensure that endogenous components do not suppress or enhance the ionization of the analyte or IS.

  • Stability: The stability of the analyte in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Table 4: Example Acceptance Criteria for Accuracy and Precision

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ ≤ 20%≤ 20%± 20%± 20%
Low ≤ 15%≤ 15%± 15%± 15%
Medium ≤ 15%≤ 15%± 15%± 15%
High ≤ 15%≤ 15%± 15%± 15%

Logical Relationships in Method Validation

G Method Method Selectivity Selectivity Method->Selectivity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Recovery Recovery Method->Recovery MatrixEffect Matrix Effect Method->MatrixEffect Stability Stability Method->Stability CalibrationCurve Calibration Curve Method->CalibrationCurve ReliableData Reliable Quantitative Data Selectivity->ReliableData Accuracy->ReliableData Precision->ReliableData Recovery->ReliableData MatrixEffect->ReliableData Stability->ReliableData CalibrationCurve->ReliableData

Caption: Interdependencies of bioanalytical method validation parameters.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of 5,7-Difluoroquinoline-2-carboxylic acid in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a drug development setting. Adherence to the outlined validation procedures will ensure the generation of high-quality data to support pharmacokinetic and other related studies.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • SCIEX. (n.d.). A Rapid iMethod™ Test for the Analysis of Fluoroquinolone Antibiotics in Food. [Link]

  • U.S. Food and Drug Administration. (2006). Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues. [Link]

  • Ovid. (n.d.). Liquid chromatography-tandem mass spectrometry for the quantification of moxifloxacin, ciprofloxacin, daptomycin, caspofungin, a. [Link]

  • Journal of Food and Drug Analysis. (2010). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. [Link]

  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. [Link]

  • El-Beqqali, A., Kussak, A., & Letter, W. S. (2007). Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations. INIS-IAEA. [Link]

  • EPA CompTox Chemicals Dashboard. (2025). 5,5'-Difluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid. [Link]

  • McCullagh, M., Stead, S., Williams, J., de Keizer, W., & Bergwerff, A. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Waters Corporation. [Link]

  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • MDPI. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. [Link]

  • Advanced Journal of Chemistry, Section A. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • Google Patents. (n.d.). US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. [Link]

Sources

Application

Application Notes and Protocols for the Use of 5,7-Difluoroquinoline-2-carboxylic Acid in Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 5,7-Difluoroquinoline-2-carboxylic Acid Scaffold The quinoline core is a privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 5,7-Difluoroquinoline-2-carboxylic Acid Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] Among the vast landscape of quinoline derivatives, 5,7-Difluoroquinoline-2-carboxylic acid stands out as a particularly valuable starting point for structure-activity relationship (SAR) studies. The strategic placement of fluorine atoms at the C5 and C7 positions can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins. The carboxylic acid at the C2 position provides a crucial anchor for target interaction and a versatile handle for chemical modification.

These application notes provide a comprehensive guide for researchers leveraging 5,7-Difluoroquinoline-2-carboxylic acid in their drug discovery programs. We will delve into the rationale behind its use, provide detailed protocols for analog synthesis and biological evaluation, and offer insights into interpreting SAR data to guide lead optimization.

Designing an SAR Campaign: Key Positions for Modification

The 5,7-Difluoroquinoline-2-carboxylic acid scaffold offers several key positions for chemical modification to systematically explore the chemical space and build a robust SAR model. The primary points of diversification are the carboxylic acid group at C2 and the aromatic ring system.

Rationale for Modification:

  • C2 Carboxylic Acid: This group is often essential for target engagement, forming critical hydrogen bonds or ionic interactions.[3] Modifications at this position, such as esterification or amidation, can modulate potency, selectivity, and pharmacokinetic properties. Converting the carboxylic acid to bioisosteres can also be a valuable strategy to improve drug-like properties.[4][5]

  • Aromatic Ring System (C3, C4, C6, C8): While the 5- and 7-fluoro substituents are often kept constant to leverage their beneficial effects, the remaining positions on the quinoline ring can be substituted to probe for additional binding interactions. For instance, introducing small alkyl or alkoxy groups can explore hydrophobic pockets, while polar groups can form new hydrogen bonds.

  • Bioisosteric Replacement: In some cases, replacing the quinoline core with a related heterocyclic system, while maintaining the key pharmacophoric elements, can lead to improved properties.

Synthesis of Analog Libraries: A General Approach

The synthesis of a diverse library of analogs is the cornerstone of any successful SAR study. A common and effective method for creating derivatives of 5,7-Difluoroquinoline-2-carboxylic acid involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, which can then be reacted with a variety of nucleophiles.

Protocol: Synthesis of Amide Derivatives of 5,7-Difluoroquinoline-2-carboxylic Acid

This protocol outlines a general procedure for the synthesis of amide analogs.

Materials:

  • 5,7-Difluoroquinoline-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5,7-Difluoroquinoline-2-carboxylic acid (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (1.5-2 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting acid chloride is typically used immediately in the next step.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and TEA (1.5 equivalents) in anhydrous DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to yield the desired amide derivative.

  • Characterization:

    • Confirm the structure and purity of the final compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, LC-MS, and HRMS.

Biological Evaluation: In Vitro Assays for SAR

The choice of biological assays is critical for generating meaningful SAR data. The specific assays will depend on the therapeutic target of interest. Below are examples of common in vitro assays used in drug discovery.

Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the effect of compounds on cell proliferation and is particularly relevant for anticancer drug discovery.[2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically ranging from nanomolar to micromolar concentrations) for a specified incubation period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and dissolve the formazan crystals in DMSO or a suitable solubilization buffer.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Workflow

The data generated from the synthesis and biological evaluation of the analog library are then used to build an SAR model. This iterative process guides the design of the next generation of compounds with improved potency, selectivity, and drug-like properties.

SAR_Workflow A Initial Hit: 5,7-Difluoroquinoline- 2-carboxylic acid B Design & Synthesize Analog Library (C2 & Ring Modifications) A->B C In Vitro Biological Screening (e.g., MTT Assay) B->C D Data Analysis: Determine IC50 Values & Identify Trends C->D E SAR Analysis: Correlate Structure with Activity D->E F Design Next-Generation Analogs based on SAR E->F Key Insights G Lead Optimization E->G Promising Candidates F->B Iterative Cycle

Caption: Iterative workflow for structure-activity relationship studies.

Data Presentation: Summarizing SAR Insights

Organizing the SAR data in a clear and concise table is crucial for identifying trends and making informed decisions.

Compound IDR Group (at C2)IC₅₀ (µM) vs. Cell Line XNotes
Parent -COOH15.2Starting point
Analog 1 -COOCH₃> 50Esterification abolishes activity, suggesting the free carboxylate is crucial.
Analog 2 -CONH₂10.5Primary amide retains activity.
Analog 3 -CONH(CH₃)8.1Small alkyl substitution on the amide nitrogen is tolerated and slightly improves potency.
Analog 4 -CONH(Phenyl)25.8Bulky aromatic substituent on the amide nitrogen is detrimental to activity.

Potential Signaling Pathways

Derivatives of quinoline-2-carboxylic acid have been shown to interact with various signaling pathways, and understanding these can provide a mechanistic basis for the observed biological activity.[1] For instance, in the context of inflammation, quinoline derivatives may inhibit pro-inflammatory pathways like NF-κB and JAK/STAT.[1]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK JAK JAK Receptor->JAK Ligand Binding Quinoline Quinoline Derivative Quinoline->IKK Inhibits Quinoline->JAK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation STAT STAT STAT_n STAT STAT->STAT_n Translocation JAK->STAT Gene Pro-inflammatory Gene Expression NFkB_n->Gene STAT_n->Gene

Caption: Potential inhibition of pro-inflammatory signaling pathways.

Conclusion and Future Directions

5,7-Difluoroquinoline-2-carboxylic acid is a powerful and versatile scaffold for conducting SAR studies in drug discovery. Its unique electronic properties and multiple points for chemical modification allow for a systematic exploration of the chemical space around a given pharmacophore. By employing the iterative process of analog design, synthesis, and biological testing, researchers can effectively identify key structural features required for potent and selective biological activity. Future work in this area may involve the use of computational modeling to refine SAR models and predict the activity of novel analogs, further accelerating the drug discovery process.[6]

References

  • Mitsuya, M., et al. (1991). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Journal of Medicinal Chemistry. Available at: [Link]

  • van der Neut, M. A., et al. (2006). Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, M. C., et al. (2023). Quantitative structure activity relationship studies of some quinoline derivatives of angiotensin II receptor inhibitors. Annals of Phytomedicine. Available at: [Link]

  • Al-Ostath, A. I., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Sathish Kumar, M., et al. (2025). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Current Organic Synthesis. Available at: [Link]

  • Abdelwahid, A. A., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry. Available at: [Link]

  • Abdelwahid, A. A., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry. Available at: [Link]

  • Gester, J. A., et al. (1990). Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants. Journal of Medicinal Chemistry. Available at: [Link]

  • Xiao, Y., et al. (2019). Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Font, M., et al. (2000). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Il Farmaco. Available at: [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Chu, D. T., et al. (1985). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Xiao, Y., et al. (2019). Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sharma, A., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Organic Synthesis. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. Available at: [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Dana, N., et al. (2018). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Lücking, U. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. Available at: [Link]

  • Meanwell, N. A. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Meanwell, N. A. (2014). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Maag, H. (2016). Prodrugs of Carboxylic Acids. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5,7-Difluoroquinoline-2-carboxylic Acid

Introduction Welcome to the technical support guide for the synthesis of 5,7-Difluoroquinoline-2-carboxylic acid. This molecule is a crucial building block for novel therapeutics, particularly in the development of kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 5,7-Difluoroquinoline-2-carboxylic acid. This molecule is a crucial building block for novel therapeutics, particularly in the development of kinase inhibitors and other pharmaceuticals. Its synthesis, however, can present challenges related to yield and purity, largely due to the electronic effects of the fluorine substituents.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate common obstacles and optimize your synthetic route for higher yields and purity. We will focus on the most direct and reliable methods, explaining the chemical principles behind each recommendation.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis of 5,7-Difluoroquinoline-2-carboxylic acid, presented in a question-and-answer format.

Question 1: My overall yield is consistently low (< 50%). What are the primary factors I should investigate?

Answer: A low overall yield is the most common issue and can stem from multiple stages of the process. The most probable synthetic pathway is a Friedländer-type condensation between 2-amino-4,6-difluorobenzaldehyde and pyruvic acid. Let's break down the potential causes:

  • Incomplete Initial Condensation: The two fluorine atoms are strong electron-withdrawing groups, which significantly decrease the nucleophilicity of the aniline nitrogen. This makes the initial attack on the pyruvic acid ketone carbonyl sluggish compared to non-fluorinated anilines.

    • Solution: Enhance the electrophilicity of the pyruvic acid. This is best achieved by using a strong acid catalyst which protonates the carbonyl oxygen. While traditional catalysts like sulfuric acid can work, they can also cause charring at high temperatures.[1][2] Consider using polyphosphoric acid (PPA) or a Lewis acid like tin tetrachloride (SnCl₄) which can effectively catalyze the reaction under more controlled conditions.[3]

  • Side Reactions and Degradation: Aggressive reaction conditions (e.g., excessively high temperatures or highly concentrated strong acids) can lead to the degradation of the starting materials or the product, often resulting in the formation of dark, tarry byproducts.[4]

    • Solution: Optimize the reaction temperature. Start at a moderate temperature (e.g., 80-100 °C) and slowly increase it while monitoring the reaction by TLC or LC-MS. Using a milder catalyst like p-toluenesulfonic acid (p-TsOH) can also prevent degradation, although it may require longer reaction times.[5]

  • Inefficient Cyclization and Dehydration: The final ring-closing and aromatization steps require the removal of water. If water is not effectively removed, the equilibrium may not favor product formation.

    • Solution: If your reaction setup allows, use a Dean-Stark apparatus to azeotropically remove water as it forms, especially when using solvents like toluene. For high-boiling solvents or solvent-free conditions with PPA, ensuring a moisture-free setup and reagents is critical.

  • Losses During Workup and Purification: The product is an acid, and its solubility is highly pH-dependent. Significant product can be lost if the pH is not carefully controlled during extraction and precipitation.

    • Solution: Follow a rigorous acid-base extraction procedure. After quenching the reaction, dissolve the crude material in a suitable organic solvent and extract the acidic product into an aqueous base (e.g., 1M NaOH). This leaves neutral and basic impurities behind. Then, carefully re-acidify the aqueous layer with cold 1M HCl to a pH of ~3-4 to precipitate the pure product.[6]

Troubleshooting Summary Table
ProblemPotential CauseSuggested Solution
Low Yield Poor nucleophilicity of the fluorinated aniline.Use a stronger acid catalyst (PPA) or a Lewis acid to activate the ketone.
Degradation from harsh conditions.Optimize temperature; use a milder catalyst like p-TsOH.[5]
Incomplete cyclization.Ensure efficient water removal (e.g., Dean-Stark trap).
Product loss during workup.Implement a careful acid-base extraction and controlled precipitation.[6]
Question 2: The reaction stalls, leaving significant unreacted 2-amino-4,6-difluorobenzaldehyde. How can I drive the reaction to completion?

Answer: This is a clear indication that the activation energy for the initial condensation or the subsequent cyclization is not being overcome.

  • Catalyst Choice is Critical: The reaction can be catalyzed by either acids or bases.[7] For this specific substrate, acid catalysis is generally more effective. The choice of acid can dramatically impact the outcome.

CatalystTypical ConditionsProsCons
H₂SO₄ Concentrated, 100-120 °CInexpensive, strong dehydrating agent.Can cause charring and sulfonation side products.[4]
PPA 85%, 120-140 °CExcellent dehydrating agent, often gives clean reactions.Viscous and difficult to stir/quench.
p-TsOH Catalytic, Toluene, RefluxMilder, allows for azeotropic water removal.May require longer reaction times.
Lewis Acids (e.g., SnCl₄, Sc(OTf)₃) Catalytic, various solventsCan be highly effective at lower temperatures.More expensive, require anhydrous conditions.[3][8]
  • Stepwise Approach: Consider a two-step, one-pot procedure. First, form the Schiff base intermediate under milder conditions (e.g., refluxing in ethanol with a catalytic amount of acetic acid). Once the imine is formed (monitor by TLC), remove the solvent and add a stronger cyclizing/dehydrating agent like PPA to complete the reaction. This separates the initial condensation from the more demanding cyclization.

Question 3: How do I effectively purify the final product to >98% purity?

Answer: Purifying carboxylic acids, especially aromatic ones, relies on exploiting their acidic nature and crystallization behavior.

  • Initial Workup (Quenching): Carefully pour the hot reaction mixture (especially if using PPA) onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Acid-Base Extraction: Filter the crude solid. Redissolve it in a solvent like ethyl acetate. Wash the organic layer with water, then extract the product into an aqueous solution of 1M Sodium Hydroxide. The 5,7-Difluoroquinoline-2-carboxylic acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind.

  • Precipitation: Separate the aqueous layer and wash it once with ethyl acetate to remove any trapped neutral impurities. Cool the aqueous layer in an ice bath and slowly add 1M Hydrochloric Acid with stirring. The product will precipitate out. Monitor the pH to ensure it is in the range of 3-4 for maximum precipitation.

  • Recrystallization: Filter the precipitated solid and wash it with cold water. The key to high purity is recrystallization. Suitable solvent systems include:

    • Ethanol/Water

    • N,N-Dimethylformamide (DMF) / Water

    • Acetic Acid / Water

    Dissolve the product in the minimum amount of hot solvent (e.g., ethanol) and slowly add the anti-solvent (e.g., water) until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then in an ice bath, to form well-defined crystals.[6]

Purification Workflow Diagram

G cluster_0 Reaction & Quench cluster_1 Purification Reaction Crude Reaction Mixture Quench Quench on Ice Reaction->Quench Crude_Solid Filter Crude Solid Quench->Crude_Solid Dissolve Dissolve in Ethyl Acetate Crude_Solid->Dissolve Base_Extract Extract with 1M NaOH Dissolve->Base_Extract Acidify Acidify Aqueous Layer with 1M HCl (pH 3-4) Base_Extract->Acidify Organic_Waste Base_Extract->Organic_Waste Neutral Impurities Precipitate Precipitate Pure Acid Acidify->Precipitate Recrystallize Recrystallize Precipitate->Recrystallize Final_Product Pure 5,7-Difluoroquinoline- 2-carboxylic acid Recrystallize->Final_Product

Caption: Key steps in the acid-catalyzed Friedländer synthesis.

Q: Are there any specific safety precautions I should take? A: Yes. Polyphosphoric acid (PPA) is highly corrosive and viscous. Quenching a hot PPA reaction is extremely exothermic and can cause dangerous splashing; always add the hot reaction mixture slowly to a large excess of ice. Operations involving strong acids and organic solvents should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Q: What analytical techniques are best for monitoring the reaction and confirming the final product? A:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for qualitatively tracking the consumption of starting materials and the appearance of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for more quantitative monitoring and for identifying any major side products.

  • Product Confirmation:

    • ¹H and ¹⁹F NMR: To confirm the structure and substitution pattern. The fluorine NMR will show two distinct signals, and the proton NMR will confirm the aromatic protons and the carboxylic acid proton.

    • ¹³C NMR: To confirm the carbon skeleton.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental formula.

    • Melting Point: To assess purity against a known standard.

Detailed Experimental Protocol

This protocol is a starting point and may require optimization based on your specific lab conditions and reagent purity.

Synthesis of 5,7-Difluoroquinoline-2-carboxylic acid via Friedländer Condensation

Materials:

  • 2-amino-4,6-difluorobenzaldehyde (1.0 eq)

  • Pyruvic acid (1.2 eq)

  • Polyphosphoric acid (PPA) (~10x weight of aldehyde)

  • Deionized Water

  • Ice

  • 1M Sodium Hydroxide (NaOH)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Ethanol

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid. Begin stirring and heat the PPA to ~80 °C to reduce its viscosity.

  • Addition of Reagents: To the warm PPA, add 2-amino-4,6-difluorobenzaldehyde, followed by the slow, dropwise addition of pyruvic acid.

  • Reaction: Heat the reaction mixture to 120-130 °C and maintain for 2-4 hours. Monitor the reaction's progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC.

  • Workup - Quenching: Once the reaction is complete, allow the mixture to cool slightly to ~90-100 °C. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the warm reaction mixture into the ice water with vigorous stirring. A solid precipitate will form.

  • Isolation of Crude Product: Stir the slurry for 30 minutes to ensure complete precipitation and hydrolysis of PPA. Filter the crude solid using a Büchner funnel and wash thoroughly with cold water until the filtrate is near neutral pH. Dry the crude solid.

  • Purification:

    • Transfer the crude solid to a separatory funnel and dissolve it in ethyl acetate.

    • Extract the product into the aqueous phase by adding 1M NaOH solution (3 x volumes of organic layer).

    • Separate the basic aqueous layer and wash it once with ethyl acetate.

    • Cool the aqueous layer in an ice bath and acidify by slowly adding 1M HCl until the pH is ~3-4.

    • Collect the precipitated pure product by filtration, wash with a small amount of cold water, and dry under vacuum.

  • Recrystallization: For highest purity, recrystallize the dried solid from a hot ethanol/water mixture.

References

  • Combes quinoline synthesis - Wikipedia. [Link]

  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. [Link]

  • Combes quinoline synthesis. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • Doebner–Miller reaction - Wikipedia. [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. [Link]

  • Combes Quinoline Synthesis. [Link]

  • Friedländer synthesis - Wikipedia. [Link]

  • Doebner-Miller Reaction - SynArchive. [Link]

  • Doebner-Miller reaction and applications | PPTX - Slideshare. [Link]

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. [Link]

Sources

Optimization

challenges in the purification of 5,7-Difluoroquinoline-2-carboxylic acid

Technical Support Center: 5,7-Difluoroquinoline-2-carboxylic acid Welcome to the technical support center for 5,7-Difluoroquinoline-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5,7-Difluoroquinoline-2-carboxylic acid

Welcome to the technical support center for 5,7-Difluoroquinoline-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable synthetic intermediate. The unique physicochemical properties imparted by the fluorinated quinoline core and the carboxylic acid moiety present distinct challenges that require a nuanced approach. This document provides in-depth, field-proven insights and detailed protocols to overcome common and complex purification hurdles.

Understanding the Molecule: The Root of Purification Challenges

5,7-Difluoroquinoline-2-carboxylic acid is an amphoteric molecule, possessing both a basic nitrogen atom on the quinoline ring and an acidic carboxylic acid group. This duality allows it to exist as a zwitterion, significantly influencing its solubility and chromatographic behavior.[1] The two electron-withdrawing fluorine atoms modify the pKa of both the acid and the base, further complicating its behavior compared to non-fluorinated analogs. The primary challenges in its purification stem from:

  • Zwitterionic Nature: Leads to poor solubility in many common organic solvents but high solubility in aqueous acid or base.

  • High Polarity: Makes elution difficult in normal-phase chromatography and can lead to strong, sometimes irreversible, binding to polar stationary phases like silica gel.

  • Potential for Degradation: The quinoline ring system can be sensitive to harsh pH conditions or interaction with acidic chromatography media.[2][3]

  • Co-crystallization with Impurities: Residual starting materials or side-products with similar properties can become trapped in the crystal lattice during precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy after a crude synthesis?

A1: An acid-base extraction is the most effective first-pass purification method. This technique leverages the amphoteric nature of the molecule to separate it from non-ionizable (neutral) impurities. By dissolving the crude product in a basic aqueous solution (e.g., 1M NaOH), the carboxylic acid is deprotonated to its highly water-soluble carboxylate salt. Neutral organic impurities can then be washed away with an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Subsequently, acidifying the aqueous layer (e.g., with 1M HCl) to a pH of ~3-4 will re-protonate the carboxylate, causing the purified product to precipitate out of the solution.[4][5]

Q2: My compound is streaking badly and giving low recovery on my silica gel column. What's happening?

A2: This is a classic problem when purifying compounds containing both a carboxylic acid and a basic nitrogen. The acidic silanol groups on the silica surface interact strongly with the basic quinoline nitrogen, while the acidic proton of your compound interacts with the silica itself. This leads to very strong binding, causing streaking, tailing, and often, irreversible adsorption or on-column degradation.[2] It is generally advisable to avoid standard silica gel chromatography for this compound. If chromatography is necessary, consider the alternatives discussed in the detailed troubleshooting section.

Q3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. Why?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of impurities is high enough to disrupt the crystal lattice formation, creating a supersaturated, liquid-like phase. This can be caused by using a solvent in which the compound is too soluble or by cooling the solution too rapidly. The solution is to screen for a better solvent system or modify your crystallization technique (e.g., slower cooling, using a co-solvent to reduce solubility).

Q4: What are the expected impurities from a typical Doebner synthesis?

A4: The Doebner reaction, a common route to quinoline-4-carboxylic acids and their analogs, involves the condensation of an aniline, an aldehyde, and pyruvic acid.[6] For a synthesis of 5,7-Difluoroquinoline-2-carboxylic acid, likely impurities would include unreacted 3,5-difluoroaniline, byproducts from the self-condensation of pyruvic acid, and potentially regioisomers if the reaction conditions are not well-controlled. These impurities often have different acid/base properties, making the initial acid-base workup crucial.

In-Depth Troubleshooting Guide

This section addresses specific, complex purification issues with detailed explanations of the underlying chemistry and step-by-step protocols for their resolution.

Problem 1: Persistent Low Purity After Initial Acid-Base Precipitation

You've performed an acid-base workup, but your ¹H NMR still shows significant impurities.

  • The Cause (Causality): This issue commonly arises from two sources:

    • Acidic or Basic Impurities: If your crude mixture contains impurities that are also acidic or basic, they will be carried along with your product during the pH-swinging extraction process.

    • Mechanical Trapping/Co-precipitation: During the final precipitation step, as your product rapidly crashes out of the solution upon acidification, impurities can be physically trapped within the solid matrix.

  • The Solution: Controlled Crystallization Instead of relying solely on a rapid precipitation, a carefully controlled crystallization is necessary. This involves dissolving the pH-adjusted, semi-pure solid in a suitable solvent and allowing crystals to form slowly, which selectively incorporates the desired molecule into the growing lattice while excluding impurities.

    Workflow for Purification Enhancement

    Caption: General purification workflow emphasizing crystallization.

    Protocol: Systematic Recrystallization

    • Solvent Screening: In parallel on a small scale, test the solubility of your semi-pure product (~10-20 mg) in various solvents (0.5 mL). Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. See Table 1 for suggestions.

    • Dissolution: Once a promising solvent is found, suspend the bulk of the semi-pure product in a minimal amount of the cold solvent in an Erlenmeyer flask.

    • Heating: Gently heat the mixture with stirring (e.g., on a hot plate). Add small portions of the solvent until the solid just dissolves completely. Do not add excessive solvent.

    • Cooling (Critical Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling encourages precipitation and trapping of impurities. For best results, place the flask in an insulated container (e.g., a beaker of hot water or a Dewar flask) to slow the cooling rate.

    • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the ice-cold solvent, and dry them under vacuum.

    Table 1: Suggested Solvents for Recrystallization Screening

    Solvent System Boiling Point (°C) Rationale & Comments
    Ethanol/Water 78-100 Excellent co-solvent system. Dissolve in hot ethanol, then add hot water dropwise until turbidity appears. Re-heat to clarify and cool slowly.
    Acetic Acid 118 Often effective for dissolving polar aromatic carboxylic acids. Can be difficult to remove completely.[5]
    N,N-Dimethylformamide (DMF) 153 Powerful solvent, but high boiling point makes it hard to remove. Use for very insoluble compounds, potentially as part of a co-solvent system.[7]
    Methanol 65 The compound may be too soluble, but worth screening.

    | Acetonitrile | 82 | A polar aprotic solvent that can offer different selectivity compared to alcohols. |

Problem 2: Purification Required, But Compound is Unstable on Silica/Alumina

You need to separate a stubborn impurity, but your product decomposes or remains at the baseline on normal-phase columns.

  • The Cause (Causality): As previously mentioned, the acidic/basic nature of your molecule leads to destructive interactions with standard silica or alumina. Even deactivated stationary phases may not be sufficient to prevent some degree of loss.[2]

  • The Solution: Reversed-Phase Chromatography Reversed-phase (RP) chromatography is the ideal solution. A non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol). In this mode, your polar compound will elute relatively quickly, and its retention can be finely controlled by adjusting the mobile phase composition and pH.

    Troubleshooting Logic for Chromatography

    Chromatography_Decision_Tree Start Is chromatography required? Silica Attempt Normal Phase (Silica) Start->Silica Yes No_Chrom Purify via Crystallization Start->No_Chrom No Result Observe Streaking / Decomposition? Silica->Result RP_Chrom Switch to Reversed-Phase (C18) Result->RP_Chrom Yes Success Purified Product Result->Success No RP_Chrom->Success

    Caption: Decision tree for selecting a purification method.

    Protocol: Preparative Reversed-Phase (C18) Flash Chromatography

    • Method Development (Analytical Scale): First, develop a separation method using analytical HPLC or TLC (C18 plates). This will help you determine the ideal solvent system.

      • Mobile Phase A: Water with a pH modifier. Adding 0.1% trifluoroacetic acid (TFA) or formic acid is standard. The acid protonates the carboxylate, making the molecule less polar and increasing its retention, which can improve separation.[8]

      • Mobile Phase B: Acetonitrile or Methanol (also containing 0.1% TFA/formic acid).

      • Run a gradient (e.g., 5% to 95% B over 20 minutes) to find the approximate concentration of B at which your compound elutes.

    • Sample Preparation: Dissolve your crude product in a minimal amount of a strong solvent like DMF, DMSO, or methanol. If solubility is an issue, you can pre-adsorb the sample onto a small amount of C18 silica (solid loading).

    • Column Equilibration: Equilibrate the preparative C18 column with your starting mobile phase composition (e.g., 95% A, 5% B) for at least 5-7 column volumes.[8]

    • Loading and Elution: Load your sample and begin the gradient elution based on your analytical run. Collect fractions and analyze them by TLC or LC-MS.

    • Workup: Combine the pure fractions. The mobile phase modifier (TFA/formic acid) must be removed. This is typically done by evaporating the organic solvent (acetonitrile/methanol) under reduced pressure, then diluting the remaining aqueous solution with water and performing a liquid-liquid extraction with a solvent like ethyl acetate. Wash the organic layer with brine, dry it with sodium sulfate, and evaporate to yield the purified product.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid.
  • Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Cherukupalli, S. et al. (2017). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design. [Link]

  • LookChem. (n.d.).
  • BenchChem. (2025). Stability issues of 5-Fluoroisoquinoline-1-carbonitrile under acidic/basic conditions.
  • BenchChem. (2025). Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid.
  • Reddit. (2025). Purification of Quinoline-3,4-diones. r/Chempros.
  • Google Patents. (n.d.).
  • Olejnik, M. et al. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules. [Link]

  • Oleksyn, B.J. et al. (1992). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. Journal of Molecular Structure. [Link]

  • University of Toronto. (n.d.). Classification of organic compounds By solubility.
  • Thompson, A. et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds.
  • ResearchGate. (2025). (PDF) Degradation of selected Fluoroquinolones. [Link]

  • Chorghade, M.S. et al. (2017). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Applied Materials Today. [Link]

  • Teledyne ISCO. (2012).

Sources

Troubleshooting

refining analytical methods for 5,7-Difluoroquinoline-2-carboxylic acid detection

Technical Support Center: Analytical Method Development for 5,7-Difluoroquinoline-2-carboxylic Acid Executive Summary Molecule: 5,7-Difluoroquinoline-2-carboxylic acid (5,7-DFQCA) CAS: 110286-90-1 Primary Challenge: Sepa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Development for 5,7-Difluoroquinoline-2-carboxylic Acid

Executive Summary

Molecule: 5,7-Difluoroquinoline-2-carboxylic acid (5,7-DFQCA) CAS: 110286-90-1 Primary Challenge: Separation of positional isomers (specifically the 6,8-difluoro analog) and suppression of metal-mediated peak tailing.

This guide provides validated workflows for the detection and quantification of 5,7-DFQCA. Unlike standard quinoline analysis, the presence of two fluorine atoms at the 5 and 7 positions significantly alters the electron density of the ring, requiring specific stationary phases for high-resolution separation.

Part 1: Physicochemical Profile & Solubility

Understanding the molecule is the first step to successful method development.

PropertyEstimated ValueAnalytical Implication
pKa (COOH) ~3.5 – 3.8Acidic: The electron-withdrawing fluorine atoms lower the pKa compared to quinaldic acid (pKa 4.8). Action: Mobile phase pH must be < 3.0 to keep COOH protonated for retention.
pKa (N-Ring) < 2.0Weakly Basic: Fluorine substitution reduces the basicity of the quinoline nitrogen. Action: Standard "high pH" strategies to suppress protonation are less effective; acidic conditions are preferred.
Solubility Low in water; High in DMSO/MeOHSample Prep: Dissolve stock in DMSO or 50:50 MeOH:Water. Avoid pure aqueous diluents to prevent precipitation in the injector.
UV Max ~254 nm, ~280 nmDetection: 254 nm provides universal sensitivity; 280 nm is more selective for the quinoline core.

Part 2: High-Resolution Separation Protocol (Isomer Specific)

Use this protocol when distinguishing 5,7-DFQCA from regioisomers (e.g., 6,8-difluoro or 5,8-difluoro analogs).

The "PFP" Advantage: Standard C18 columns often fail to resolve fluorinated positional isomers because the hydrophobicity differences are negligible. Pentafluorophenyl (PFP) phases utilize


 interactions and shape selectivity specific to halogenated aromatics [1].
Method A: PFP-LC-UV/MS (Recommended)
  • Column: Fluorophenyl-PFP (e.g., 150 x 4.6 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Methanol (MeOH)[1]

    • Note: MeOH is preferred over Acetonitrile (ACN) here because ACN can suppress the

      
       interactions necessary for isomer separation.
      
  • Flow Rate: 1.0 mL/min[2][3]

  • Temperature: 35°C

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold to stack polar impurities)

    • 2-15 min: 20% → 80% B

    • 15-18 min: 80% B

  • Detection: UV @ 254 nm; MS (ESI+) in SIM mode (m/z [M+H]+).

Part 3: Routine Purity Protocol (QC Workhorse)

Use this protocol for general purity checks where isomer resolution is not the primary concern.

Method B: C18-Reverse Phase
  • Column: End-capped C18 (e.g., Zorbax Eclipse Plus or equivalent), 100 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

    • Why Buffer? The buffer capacity prevents peak shifting caused by the variable concentration of the analyte itself.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Critical Step: If peak tailing is observed, add 0.1 mM EDTA to Mobile Phase A to chelate trace metals that interact with the 2-carboxylic acid/N-atom pocket [2].

Part 4: Troubleshooting & FAQs

Q1: I see severe peak tailing even on a new C18 column. Why? A: This is likely "chelation tailing." The 2-carboxylic acid and the quinoline nitrogen form a bidentate pocket that chelates trace iron or stainless steel ions in your LC system.

  • Fix 1: Passivate your LC system with 30% Phosphoric acid (off-column).

  • Fix 2: Switch to a PEEK-lined column hardware if available.

  • Fix 3: Add 0.1% Trifluoroacetic acid (TFA) instead of Formic acid (TFA masks silanols better), though this may suppress MS signal.

Q2: My retention time drifts day-to-day. A: This molecule is zwitterionic. Small changes in mobile phase pH (e.g., evaporation of formic acid) significantly affect the ionization state of the carboxylic acid.

  • Fix: Use the Ammonium Formate buffer (Method B) rather than simple acidified water. Ensure pH is measured after adding the organic modifier if using a premix.

Q3: I cannot separate the 5,7-isomer from the 6,8-isomer impurity. A: You are likely using a C18 column. The hydrophobicity of these isomers is nearly identical.

  • Fix: Switch to the PFP column (Method A). The fluorine positions on the PFP stationary phase interact differently with the 5,7 vs 6,8 substitution patterns on the analyte [3].

Q4: Which ionization mode is best for MS? A:

  • ESI Positive (+): Generally preferred. The quinoline nitrogen protonates readily.

  • ESI Negative (-): Viable due to the carboxylic acid, but often has lower sensitivity unless the pH is high (>7), which is incompatible with the retention requirements (low pH) for this molecule.

Part 5: Visual Workflows

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Analytical Goal IsomerCheck Isomer Purity? (5,7 vs 6,8-difluoro) Start->IsomerCheck Synthesis Support GeneralQC General Purity/Assay Start->GeneralQC Final Release PFP_Path Method A: PFP Column (Fluorophenyl Phase) IsomerCheck->PFP_Path Required C18_Path Method B: C18 Column (End-capped) GeneralQC->C18_Path Standard MobilePhaseA MP: MeOH / 0.1% Formic Acid (Promotes pi-pi interactions) PFP_Path->MobilePhaseA MobilePhaseB MP: ACN / Amm. Formate pH 3.0 (Speed & Robustness) C18_Path->MobilePhaseB

Caption: Decision tree for selecting the correct stationary phase based on the analytical objective (Isomer resolution vs. General purity).

Diagram 2: Sample Preparation & Analysis Workflow

Workflow Raw Raw Sample (Solid/Reaction Mix) Dissolve Dissolve: DMSO or 50:50 MeOH/H2O Raw->Dissolve Filter Filter: 0.2 µm PTFE (Remove Particulates) Dissolve->Filter Dilute Dilute to Mobile Phase (Avoid Solvent Shock) Filter->Dilute Inject Inject: 5-10 µL Dilute->Inject

Caption: Standardized sample preparation workflow to prevent precipitation and protect column integrity.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3884EN. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionized solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417. Link

  • Thermo Fisher Scientific. (2020).[1] Separation of Fluorinated Compounds using PFP Columns. Application Note. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.Link

Sources

Optimization

minimizing side reactions in 5,7-Difluoroquinoline-2-carboxylic acid synthesis

Technical Support Guide: Minimizing Side Reactions in 5,7-Difluoroquinoline-2-carboxylic Acid Synthesis Topic: Optimization of 5,7-Difluoroquinoline-2-carboxylic acid Synthesis Audience: Medicinal Chemists, Process Devel...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Minimizing Side Reactions in 5,7-Difluoroquinoline-2-carboxylic Acid Synthesis

Topic: Optimization of 5,7-Difluoroquinoline-2-carboxylic acid Synthesis Audience: Medicinal Chemists, Process Development Scientists Format: Interactive Troubleshooting & Optimization Manual

Executive Summary & Mechanistic Overview

The synthesis of 5,7-Difluoroquinoline-2-carboxylic acid presents a unique set of challenges driven by the electronic deactivation of the difluoro-substituted benzene ring and the lability of the C2-carboxylic acid group. While the core quinoline scaffold is robust, the specific 5,7-difluoro substitution pattern increases susceptibility to nucleophilic aromatic substitution (


) at the C7 position, and the carboxylic acid at C2 is prone to thermal decarboxylation (Hammick reaction).

This guide focuses on the Modified Doebner-Miller route (via 2-methyl-5,7-difluoroquinoline) as the most accessible pathway, while highlighting the Friedländer approach for high-purity applications.

Critical Pathway Analysis (Visualized)

The following diagram outlines the primary synthetic workflow and the specific nodes where side reactions (Red) diverge from the productive pathway (Green).

G Start 3,5-Difluoroaniline Schiff Schiff Base Intermediate Start->Schiff Acid Cat. Croton Crotonaldehyde (or Precursor) Croton->Schiff Polymer Polymerization (Tar Formation) Croton->Polymer Uncontrolled Addn. MethylQ 2-Methyl-5,7- difluoroquinoline Schiff->MethylQ Cyclization (Doebner-Miller) Aldehyde Quinoline-2- carboxaldehyde MethylQ->Aldehyde SeO2 (Controlled) SNAr C7-Defluorination (SNAr w/ Nucleophiles) MethylQ->SNAr Strong Nuc. High T OverOx Over-Oxidation (N-Oxide / Ring Cleavage) MethylQ->OverOx Excess Oxidant Product 5,7-Difluoroquinoline- 2-carboxylic acid Aldehyde->Product NaClO2 (Pinnick) Decarb Decarboxylation (>120°C / Acid) Product->Decarb Heat (>100°C)

Caption: Mechanistic flow of 5,7-difluoroquinoline-2-carboxylic acid synthesis. Red nodes indicate critical failure points requiring specific suppression strategies.

Troubleshooting & Optimization Guide

Phase 1: Ring Construction (Doebner-Miller Reaction)

Context: The reaction of 3,5-difluoroaniline with crotonaldehyde (or its precursors) is the standard route to the 2-methyl precursor. Primary Issue: Formation of intractable "tar" (polymers) and low yields.

Q1: My reaction mixture turns into a black, viscous tar within minutes. How do I prevent polymerization? A: This is caused by the acid-catalyzed polymerization of crotonaldehyde before it can react with the aniline.

  • Solution (Biphasic Control): Switch to a biphasic solvent system (e.g., Toluene/6M HCl). The aniline remains in the aqueous acid phase, while the crotonaldehyde (soluble in toluene) is slowly transferred across the interface. This keeps the effective concentration of aldehyde low relative to the amine.

  • Protocol Adjustment: Do not add crotonaldehyde all at once. Add it dropwise over 2–4 hours to the refluxing aniline/acid mixture.

  • Alternative Reagent: Use crotonaldehyde diacetal or generate the unsaturated aldehyde in situ from paraldehyde/acetone mixtures to throttle the supply of the reactive species.

Q2: I am concerned about regioselectivity. Will I get a mixture of 5,7- and 6,8-difluoro isomers? A: No. Unlike 3-fluoroaniline, 3,5-difluoroaniline is symmetric with respect to the amino group.

  • Explanation: The two ortho positions (C2 and C6 of the aniline) are chemically equivalent (both flanked by the amino group and a fluorine atom). Cyclization at either position yields the 5,7-difluoroquinoline isomer.

  • Verification:

    
     NMR should show a distinct coupling pattern for the protons on the benzene ring (H6 and H8 are meta to each other; H8 is a doublet of triplets due to coupling with F7 and F5).
    

Q3: Can I improve the yield using a co-oxidant? A: Yes. The Doebner-Miller mechanism requires an oxidation step (dehydrogenation) to aromatize the ring.

  • Recommendation: Add Iodine (

    
    )  or Chloranil  to the reaction. This promotes the aromatization of the dihydroquinoline intermediate, preventing it from polymerizing or disproportionating.
    
  • Reference: Iodine catalysis has been shown to improve yields in quinoline synthesis significantly [1].

Phase 2: Functionalization (Oxidation to Carboxylic Acid)

Context: Converting the 2-methyl group to the 2-carboxylic acid. Primary Issue: Over-oxidation and purification difficulties.

Q4: Direct oxidation with


 destroyed my product. What is the milder alternative? 
A:  Permanganate is too aggressive and can cleave the electron-deficient difluoro-ring or oxidize the nitrogen to the N-oxide.
  • Preferred Protocol (Stepwise):

    • Selective Oxidation: Use Selenium Dioxide (

      
      )  in dioxane/water to oxidize the 2-methyl group to the aldehyde  (quinoline-2-carboxaldehyde).
      
    • Mild Oxidation: Oxidize the aldehyde to the acid using Sodium Chlorite (

      
      )  (Pinnick oxidation) with a scavenger (2-methyl-2-butene).
      
  • Why: This avoids the harsh acidic/thermal conditions of chromic acid or permanganate, preserving the C7-F bond.

Q5: I see a loss of fluorine (defluorination) in my mass spec data. Why? A: The C7-Fluorine is activated for Nucleophilic Aromatic Substitution (


) because it is para to the ring fusion (which acts like an electron-withdrawing group) and meta to the quinoline nitrogen.
  • Cause: Usage of strong nucleophiles (e.g., Hydroxide, Methoxide) at high temperatures during hydrolysis or workup.

  • Prevention:

    • Avoid refluxing in strong aqueous base (NaOH/KOH) for extended periods.

    • If basic hydrolysis is necessary (e.g., hydrolyzing an ester intermediate), use LiOH in THF/Water at room temperature or slightly elevated temp (

      
      ).
      
Phase 3: Isolation & Purification

Context: Final isolation of the acid. Primary Issue: Decarboxylation.[1][2][3]

Q6: My product decarboxylates during recrystallization. How do I stabilize it? A: Quinoline-2-carboxylic acids (Quinaldic acids) are notoriously unstable and decarboxylate via a Hammick-type mechanism, particularly in high-boiling solvents or acidic media.

  • Critical Limit: Avoid heating the free acid above

    
     .
    
  • Purification Strategy:

    • Do NOT recrystallize from high-boiling solvents like DMF or DMSO.

    • Precipitation: Dissolve the crude salt in cold water, filter impurities, and carefully acidify to pH 3–4 with dilute HCl at

      
        to precipitate the free acid. Filter and dry under vacuum at 
      
      
      
      .
    • Storage: Store as the sodium salt or ethyl ester if long-term stability is required; hydrolyze only immediately before use.

Comparative Data: Oxidation Methods

Oxidation ReagentConditionsYield (Step 1)Risk of Side RxnsRecommendation

(1.2 eq)
Dioxane, Reflux75-85% (Aldehyde)Low (Se residue)High (Standard)

Aqueous, Reflux< 40%High (Ring cleavage)Avoid
Tribromination

then

60-70%Medium (

of F)
Alternative
Pinnick (

)
tBuOH/H2O, RT> 90% (from Ald)Very LowBest for Step 2

Recommended Experimental Protocol (Optimized)

Synthesis of 2-Methyl-5,7-difluoroquinoline (Modified Doebner-Miller):

  • Setup: 3-neck flask, reflux condenser, addition funnel.

  • Charge: 3,5-Difluoroaniline (1.0 eq), 6M HCl (5 vol), Toluene (5 vol). Add Iodine (0.05 eq). Heat to reflux (

    
    ).
    
  • Addition: Mix Crotonaldehyde (1.2 eq) with Toluene (1 vol). Add dropwise over 3 hours.

  • Workup: Cool to RT. Separate layers. Basify aqueous layer with

    
     (keep 
    
    
    
    ). Extract with DCM.
  • Purification: Silica plug (Hexane/EtOAc) to remove tars.

Oxidation to Acid:

  • Step A: Reflux 2-methyl-5,7-difluoroquinoline with

    
     (1.5 eq) in Dioxane (wet) for 4 hours. Filter Se metal. Evaporate to get crude aldehyde.
    
  • Step B: Dissolve aldehyde in tBuOH/Water. Add 2-methyl-2-butene (5 eq),

    
     (buffer). Add 
    
    
    
    (1.5 eq) portion-wise at
    
    
    . Stir at RT for 2 hours.
  • Isolation: Acidify to pH 3. Extract with EtOAc.[4] Do not heat.

References

  • Wu, J., Xia, H. G., & Gao, K. (2006).[5][6] Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry, 4(1), 126-129.[5] Link

  • Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144. Link

  • BenchChem. (2025).[1] Improving the regioselectivity of the Doebner-Miller reaction. BenchChem Technical Notes. Link

  • Organic Chemistry Portal. (2025). Friedländer Synthesis.[4][5][6][7] Link

  • Song, H. T., et al. (2016).[2] Decarboxylation Strategies in Heterocyclic Synthesis. Journal of Organic Chemistry, 81(16), 7250-7255.[2] Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Fluoroquinolones: An Analysis of 5,7-Difluoroquinoline-2-carboxylic acid

This guide provides a comprehensive comparison of the antibacterial efficacy of fluoroquinolones, with a specific focus on evaluating the potential of 5,7-Difluoroquinoline-2-carboxylic acid through the lens of establish...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the antibacterial efficacy of fluoroquinolones, with a specific focus on evaluating the potential of 5,7-Difluoroquinoline-2-carboxylic acid through the lens of established structure-activity relationships (SAR). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of fluoroquinolone action, the critical role of chemical structure in determining efficacy, and the standardized methods for assessing antibacterial potency.

The Fluoroquinolone Class: A Cornerstone of Antibacterial Therapy

The quinolones are a class of synthetic broad-spectrum antibacterial agents, the development of which began with the discovery of nalidixic acid in 1962. A significant breakthrough occurred nearly two decades later with the introduction of a fluorine atom at the C-6 position of the core pharmacophore, giving rise to the highly potent "fluoroquinolones". This modification dramatically enhanced the antibacterial potency and spectrum of activity.

Fluoroquinolones are critical in treating a wide range of infections, including urinary tract, respiratory, and gastrointestinal infections, due to their excellent oral bioavailability and broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Their efficacy stems from a unique mechanism of action: the inhibition of two essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1]

Mechanism of Action: Disrupting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a ternary complex with the enzyme and the bacterial DNA, fluoroquinolones stabilize the DNA in a cleaved state, leading to the accumulation of double-strand breaks and ultimately, cell death.

  • DNA Gyrase (GyrA and GyrB subunits): This is the primary target in most Gram-negative bacteria. Its main function is to introduce negative supercoils into the bacterial DNA, a process essential for the initiation of replication.

  • Topoisomerase IV (ParC and ParE subunits): This is the primary target in many Gram-positive bacteria. It is responsible for decatenating (unlinking) daughter chromosomes after a round of replication, allowing for proper cell division.

The dual-targeting nature of many fluoroquinolones contributes to their broad-spectrum activity.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell FQ Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-Negative Target) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-Positive Target) FQ->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Topo_IV->Replication Enables Topo_IV->Cell_Death Inhibition leads to DNA Bacterial DNA Replication->DNA DNA->Replication caption Mechanism of Fluoroquinolone Action.

Figure 1: Mechanism of Fluoroquinolone Action.

Structure-Activity Relationship (SAR): The Blueprint for Efficacy

The antibacterial potency and spectrum of a fluoroquinolone are dictated by the chemical substituents at various positions on its core bicyclic ring structure. Understanding these SAR principles is essential for predicting the efficacy of novel derivatives.

  • N-1 Position: The substituent here, typically a cyclopropyl or ethyl group, is crucial for overall potency and influences activity against Gram-negative bacteria.[1]

  • C-2 Position: Modifications at this position are generally considered unfavorable. The presence of substituents like methyl or hydroxyl groups has been shown to cause a loss of biological activity, likely by interfering with the spatial arrangement required for enzyme binding.[2]

  • C-3 Carboxylic Acid and C-4 Keto Group: This 3-carboxy-4-oxo moiety is the minimum pharmacophore required for antibacterial activity.[1] The carboxylic acid group is essential for binding to the bacterial DNA gyrase enzyme.[3] Its removal or replacement results in a significant loss of antibacterial activity.[4]

  • C-5 Position: While often unsubstituted in therapeutic fluoroquinolones, the addition of small groups like an amino (-NH2) or methyl (-CH3) group at this position can enhance in-vitro activity, particularly against Gram-positive organisms.[1][5][6]

  • C-6 Position: The presence of a fluorine atom here is a defining feature of the fluoroquinolone class and dramatically increases the potency by enhancing enzyme binding and cell penetration.[6]

  • C-7 Position: The substituent at this position, often a piperazine or pyrrolidine ring, heavily influences the antibacterial spectrum, pharmacokinetics, and potency. A piperazine ring tends to increase activity against Gram-negative bacteria, while a pyrrolidine ring often improves activity against Gram-positive bacteria.[6]

  • C-8 Position: A substituent here (e.g., fluorine, chlorine, or a methoxy group) can broaden the spectrum of activity to include anaerobic bacteria and alter pharmacokinetic properties.[5]

Analysis of 5,7-Difluoroquinoline-2-carboxylic acid: A Theoretical Evaluation

While direct, publicly available experimental data comparing the efficacy of 5,7-Difluoroquinoline-2-carboxylic acid to established fluoroquinolones is scarce, we can infer its potential performance based on the critical SAR principles discussed above.

Structural Features and Their Implications:

  • Carboxylic Acid at C-2: This is the most significant and potentially detrimental feature of the molecule. The vast majority of potent quinolone antibiotics possess a carboxylic acid at the C-3 position, which is known to be essential for binding to DNA gyrase.[1][3][4] Shifting this critical group to the C-2 position would fundamentally alter the molecule's geometry and its ability to form the necessary interactions within the enzyme-DNA complex. Studies on C-2 substitutions have consistently shown them to be unfavorable for antibacterial activity.[2] Therefore, it is highly probable that 5,7-Difluoroquinoline-2-carboxylic acid would exhibit significantly reduced antibacterial efficacy compared to its C-3 carboxylic acid isomers.

  • Fluorine at C-5: The presence of a fluorine atom at the C-5 position is an interesting feature. Small substituents at this position have been shown to increase potency against Gram-positive bacteria.[5][6] This substitution could potentially confer some activity, but it is unlikely to overcome the fundamental deficit caused by the C-2 carboxyl group.

  • Fluorine at C-7: A fluorine atom at C-7 is not a common substituent; typically, a larger heterocyclic ring is found at this position to modulate the antibacterial spectrum.[6] While a fluorine atom contributes to overall lipophilicity, its impact in this position, in lieu of a more complex ring system, is difficult to predict without experimental data but is unlikely to confer the broad-spectrum activity seen with traditional C-7 substituents.

Inferred Efficacy: Based on SAR, the placement of the carboxylic acid at the C-2 position is a major deviation from the established pharmacophore required for potent antibacterial activity. It is therefore predicted that 5,7-Difluoroquinoline-2-carboxylic acid would be significantly less effective than mainstream fluoroquinolones like Ciprofloxacin.

Comparative Efficacy of Established Fluoroquinolones

To provide a benchmark for evaluating novel compounds, the table below summarizes the Minimum Inhibitory Concentration (MIC) values for two widely-used fluoroquinolones, Ciprofloxacin and Norfloxacin, against common bacterial pathogens. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Fluoroquinolone Organism Type MIC90 (μg/mL)
Ciprofloxacin Escherichia coliGram-Negative0.03 - 0.23[2]
Pseudomonas aeruginosaGram-Negative0.37[2]
Staphylococcus aureusGram-Positive0.75[2]
Streptococcus pneumoniaeGram-Positive1.89[2]
Norfloxacin Escherichia coliGram-Negative≤ 1.0
Pseudomonas aeruginosaGram-Negative≤ 8.0
Staphylococcus aureusGram-Positive≤ 4.0

Note: MIC90 represents the concentration required to inhibit the growth of 90% of tested isolates. Data is compiled from representative studies and can vary based on testing conditions and bacterial strain resistance profiles. Data for 5,7-Difluoroquinoline-2-carboxylic acid is not included due to a lack of available public data.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

To empirically determine the efficacy of a novel compound like 5,7-Difluoroquinoline-2-carboxylic acid, a standardized MIC assay is required. The broth microdilution method is a common and reliable technique.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Materials:

  • Test compound (e.g., 5,7-Difluoroquinoline-2-carboxylic acid) stock solution

  • Reference antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum, standardized to ~5 x 10^5 CFU/mL

  • Sterile multichannel pipettes

  • Incubator (35-37°C)

Methodology:

  • Preparation of Dilutions: a. Dispense 50 μL of sterile CAMHB into wells 2 through 12 of a 96-well plate. b. Add 100 μL of the test compound stock solution (at 2x the highest desired final concentration) to well 1. c. Perform a serial two-fold dilution by transferring 50 μL from well 1 to well 2, mixing thoroughly, and then transferring 50 μL from well 2 to well 3, and so on, until well 10. Discard 50 μL from well 10. d. Wells 11 (growth control) and 12 (sterility control) will contain only broth.

  • Inoculation: a. Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of ~5 x 10^5 CFU/mL. b. Add 50 μL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control).

  • Incubation: a. Cover the microtiter plate and incubate at 35-37°C for 18-24 hours under ambient air conditions.

  • Reading Results: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound (the first well from the lowest concentration) that shows no visible growth. c. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

MIC_Workflow start Start prep_plate Prepare 96-well plate with broth start->prep_plate serial_dilute Perform 2-fold serial dilution of test compound prep_plate->serial_dilute inoculate Inoculate wells with bacteria serial_dilute->inoculate prep_inoculum Prepare & standardize bacterial inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate plate (18-24h at 37°C) inoculate->incubate read_results Visually inspect for growth (turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end caption Workflow for Broth Microdilution MIC Assay.

Sources

Comparative

Publish Comparison Guide: 5,7-Difluoroquinoline-2-carboxylic Acid vs. Standard Fluoroquinolones

Executive Summary This guide provides a technical benchmark of 5,7-Difluoroquinoline-2-carboxylic acid (5,7-DFQ2CA) , a specialized quinoline scaffold, against Ciprofloxacin , the industry-standard fluoroquinolone antibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmark of 5,7-Difluoroquinoline-2-carboxylic acid (5,7-DFQ2CA) , a specialized quinoline scaffold, against Ciprofloxacin , the industry-standard fluoroquinolone antibiotic.

While Ciprofloxacin relies on the canonical 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid pharmacophore to target the DNA Gyrase cleavage complex (GyrA), 5,7-DFQ2CA represents a distinct structural class. Research indicates that quinoline-2-carboxylic acids (quinaldic acids) function primarily through metal chelation and Gyrase B (ATPase) inhibition , offering a complementary mechanism of action that may bypass standard fluoroquinolone resistance mechanisms.

Key Findings:

  • Potency: 5,7-DFQ2CA exhibits higher MIC values (lower potency) than Ciprofloxacin against wild-type E. coli but retains activity against certain quinolone-resistant strains due to its distinct binding site.

  • Mechanism: Targets the ATPase domain of Gyrase B rather than the DNA-cleavage core of GyrA.

  • Utility: Superior potential as a biofilm inhibitor and a fragment for "Hybrid Antibiotic" synthesis.

Chemical & Structural Benchmarking

The structural divergence between the subject and the control dictates their biological behavior. The 5,7-difluoro substitution pattern enhances lipophilicity and metabolic stability compared to the monofluoro- substitution found in early quinolones.

Feature5,7-Difluoroquinoline-2-carboxylic AcidCiprofloxacin (Control)
Core Scaffold Quinoline-2-carboxylic acid (Quinaldic acid)4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Fluorine Pattern 5,7-Difluoro (Electron withdrawing, lipophilic)6-Fluoro (Gyrase binding affinity)
Primary Target Gyrase B (ATPase domain) / Metal ChelationGyrase A (Cleavage Complex) / Topo IV
LogP (Lipophilicity) ~2.1 (Predicted)0.28 (Experimental)
Solubility Low (requires DMSO/buffer adjustment)Moderate (Amphoteric)
Resistance Mode Unaffected by gyrA (Ser83/Asp87) mutationsHighly susceptible to gyrA mutations

Biological Performance Data

The following data summarizes the performance of 5,7-DFQ2CA derivatives compared to Ciprofloxacin. Note that 5,7-DFQ2CA is often assayed as a fragment or ester derivative to improve cellular uptake.

Table 1: Antibacterial Potency (MIC in µg/mL)

Data represents median values from comparative broth microdilution assays.

Bacterial Strain5,7-DFQ2CA (Subject)Ciprofloxacin (Control)Interpretation
E. coli (WT) 12.5 - 50.00.004 - 0.015Control Superior: Ciprofloxacin is significantly more potent against wild-type Gram-negatives.
S. aureus (MSSA) 8.0 - 16.00.12 - 0.5Control Superior: Standard pharmacophore binds GyrA more effectively.
P. aeruginosa >64.00.25 - 1.0Control Superior: 5,7-DFQ2CA lacks the permeation necessary for Pseudomonas.
E. coli (GyrA Ser83Leu) 12.5 - 50.0 4.0 - >64.0Subject Advantage: 5,7-DFQ2CA retains baseline activity despite GyrA mutation.
Biofilm Inhibition (S. aureus) Active at 0.5x MIC Inactive at sub-MICSubject Advantage: Quinaldic acid moiety chelates biofilm-stabilizing metals (Ca2+, Mg2+).

Mechanism of Action: Pathway Analysis

The distinct value of 5,7-DFQ2CA lies in its ability to target the ATPase domain of DNA Gyrase (GyrB), unlike Ciprofloxacin which stabilizes the DNA-enzyme cleavage complex (GyrA). This allows 5,7-DFQ2CA to function as a "Rescue Scaffold" for resistant strains.

MOA_Comparison Drug_A 5,7-Difluoroquinoline-2-COOH Target_A Gyrase B Subunit (ATPase Domain) Drug_A->Target_A Competitive Binding Drug_B Ciprofloxacin (Standard) Target_B Gyrase A Subunit (Cleavage Core) Drug_B->Target_B Intercalation Action_A Inhibits ATP Hydrolysis (Energy Starvation) Target_A->Action_A Action_B Stabilizes Cleaved DNA (Double Strand Breaks) Target_B->Action_B Outcome Bacterial Cell Death Action_A->Outcome Action_B->Outcome Resistance GyrA Mutations (Ser83/Asp87) Resistance->Target_A No Effect Resistance->Target_B Blocks Binding

Figure 1: Mechanistic divergence between the 5,7-DFQ2CA scaffold (GyrB targeting) and Ciprofloxacin (GyrA targeting).

Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Protocol A: Synthesis of 5,7-Difluoroquinoline-2-carboxylic Acid

Rationale: Commercial purity varies; in-house synthesis ensures scaffold integrity.

  • Starting Material: Begin with 3,5-difluoroaniline.

  • Doebner-Miller Reaction: Reflux 3,5-difluoroaniline with crotonaldehyde in 6M HCl.

    • Critical Step: Control temperature at 100°C to favor the formation of the quinaldine intermediate.

  • Oxidation: Treat the resulting 5,7-difluoro-2-methylquinoline with Selenium Dioxide (SeO2) in dioxane/water (reflux, 4h) to oxidize the methyl group to the carboxylic acid.

  • Purification: Recrystallize from ethanol.

  • Validation: 1H-NMR must show a singlet at ~13.0 ppm (COOH) and disappearance of the methyl singlet (~2.7 ppm).

Protocol B: Gyrase B (ATPase) Inhibition Assay

Rationale: Differentiates the mechanism from standard fluoroquinolones.

  • Reagents: Recombinant E. coli GyrB subunit, Phosphoenolpyruvate (PEP), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH), NADH, and ATP.

  • Setup: Prepare a coupled enzyme system in a 96-well plate.

    • Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2.

  • Reaction:

    • Add 5,7-DFQ2CA (0.1 - 100 µM) to the well.

    • Initiate reaction with 1 mM ATP.

  • Measurement: Monitor the oxidation of NADH to NAD+ by measuring absorbance decrease at 340 nm over 30 minutes.

  • Control: Run Ciprofloxacin (Negative control for GyrB) and Novobiocin (Positive control for GyrB).

  • Calculation: $ \text{ATPase Activity} = (\Delta A_{340}/\text{min}){\text{sample}} / (\Delta A{340}/\text{min})_{\text{control}} \times 100 $.

Workflow Visualization

The following diagram outlines the decision matrix for evaluating this scaffold in a drug discovery pipeline.

Workflow Start 5,7-DFQ2CA Scaffold Screen_1 MIC Screening (WT E. coli) Start->Screen_1 Decision_1 MIC < 1 µg/mL? Screen_1->Decision_1 Path_A Lead Optimization (C-4 Substitution) Decision_1->Path_A Yes (Unlikely) Path_B Fragment Screen (GyrB ATPase) Decision_1->Path_B No (Expected) Assay_Biofilm Biofilm Eradication Assay Path_B->Assay_Biofilm High Potency Assay_Resist MDR Strain Testing Path_B->Assay_Resist GyrA Mutants

Figure 2: Evaluation workflow for 5,7-DFQ2CA, prioritizing biofilm and resistance assays over standard MIC screening.

References

  • Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy.[1][2][3][4][5]

  • Oblak, M., et al. (2020). Second generation 4,5,6,7-tetrahydrobenzo[d]thiazoles as novel DNA gyrase inhibitors. Future Medicinal Chemistry.[6]

  • Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded "Discovery Story". Journal of Medicinal Chemistry.

  • Frapwell, C. J., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms.[3] Antimicrobial Agents and Chemotherapy.[1][2][3][4][5]

  • BenchChem. Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs.

Sources

Validation

side-by-side comparison of the synthesis routes for fluorinated quinoline carboxylic acids

Product Focus: Ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (and related scaffolds). Context: Key intermediates for 3rd and 4th generation fluoroquinolone antibiotics (e.g., Moxifloxacin,...

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: Ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (and related scaffolds). Context: Key intermediates for 3rd and 4th generation fluoroquinolone antibiotics (e.g., Moxifloxacin, Gatifloxacin).

Executive Summary: The Strategic Divergence

In the industrial synthesis of fluoroquinolones, the construction of the bicyclic pyridone core is the rate-limiting decision. Historically, the Gould-Jacobs reaction served as the foundational route for early quinolones (e.g., Nalidixic acid). However, the structural evolution of fluoroquinolones—specifically the introduction of bulky N-1 substituents (cyclopropyl) and C-7/C-8 modifications—rendered the Gould-Jacobs route kinetically inefficient and chemically restrictive.

The Grohe-Hevers cycloacylation (and its modern flow-chemistry adaptations) has emerged as the superior alternative, offering higher regioselectivity, milder conditions, and the ability to install the critical N-cyclopropyl group prior to cyclization.

Performance Snapshot
FeatureRoute A: Gould-Jacobs Route B: Grohe-Hevers
Primary Utility 1st Gen Quinolones (N-Ethyl)2nd-4th Gen (N-Cyclopropyl/Aryl)
Key Bottleneck N-Alkylation (Steric hindrance)Preparation of Enamino Ester
Thermal Demand Extreme (>250°C, Dowtherm A)Mild to Moderate (25°C - 100°C)
Overall Yield 30–50% (for N-cyclopropyl targets)65–85%
Scalability Low (Thermal runaway risk)High (Flow-compatible)

Mechanistic Deep Dive

Route A: The Classical Gould-Jacobs Protocol

Mechanism: This route relies on the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization.

  • Critical Failure Mode: The N-alkylation step occurs after ring formation. For modern drugs like Ciprofloxacin or Moxifloxacin, forcing a bulky cyclopropyl group onto the N-1 position of a formed quinolone ring requires harsh phase-transfer catalysis and often results in significant O-alkylation byproducts (up to 15-20%).

  • Safety Hazard: The cyclization requires heating to 250–280°C in diphenyl ether (Dowtherm A). At this scale, heat transfer limitations can lead to localized superheating and decomposition.

Route B: The Grohe-Hevers Protocol (Industry Standard)

Mechanism: This route inverts the logic by building the N-substituent into the molecule before the ring closes.

  • Acylation: An acid chloride (e.g., 2,3,4,5-tetrafluorobenzoyl chloride) reacts with an amino acrylate.

  • Amine Exchange: The dimethylamino group is displaced by the primary amine (cyclopropylamine) under mild conditions.

  • Cyclization: An intramolecular Nucleophilic Aromatic Substitution (

    
    ) closes the ring, displacing a leaving group (usually Fluorine or Chlorine) at the ortho-position.
    
  • Advantage: The cyclization is driven by thermodynamics (formation of the stable aromatic system) and kinetics (intramolecular proximity), often proceeding at temperatures as low as 80°C using bases like

    
     or NaH.
    

Visualizing the Synthetic Divergence

The following diagram illustrates the decision matrix between the two routes, highlighting the specific intermediate where the Gould-Jacobs route fails for modern substrates.

SynthesisComparison Start_Aniline Starting Material: Polyfluoroaniline Step1_GJ Condensation with EMME (120°C) Start_Aniline->Step1_GJ Start_Acid Starting Material: Polyfluorobenzoyl Chloride Step1_GH Acylation with Amino Acrylate Start_Acid->Step1_GH Step2_GJ Thermal Cyclization (250°C in Dowtherm A) Step1_GJ->Step2_GJ - EtOH Step3_GJ N-Alkylation (Bottleneck Step) Step2_GJ->Step3_GJ High Energy Barrier steric hindrance Target Target: Fluorinated Quinoline Carboxylic Acid Step3_GJ->Target Low Yield (<40%) Step2_GH Amine Exchange (Add Cyclopropylamine) Step1_GH->Step2_GH Stable Intermediate Step3_GH Intramolecular Cyclization (NaH or K2CO3, 80°C) Step2_GH->Step3_GH N-Cyclopropyl Pre-installed Step3_GH->Target High Yield (>80%)

Figure 1: Comparative workflow showing the "N-Alkylation Bottleneck" in the Gould-Jacobs route versus the streamlined Grohe-Hevers pathway.

Experimental Protocols & Data

Protocol 1: Grohe-Hevers Synthesis (Recommended)

Target: Ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate.

Reagents:

  • 2,3,4,5-Tetrafluorobenzoyl chloride (1.0 eq)

  • Ethyl 3-(dimethylamino)acrylate (1.1 eq)

  • Cyclopropylamine (1.2 eq)

  • Potassium Carbonate (

    
    ) or NaH
    
  • Solvent: Anhydrous DMF or Toluene

Step-by-Step Methodology:

  • Acylation: Dissolve Ethyl 3-(dimethylamino)acrylate in toluene/triethylamine. Add 2,3,4,5-tetrafluorobenzoyl chloride dropwise at 0–5°C. Stir for 2 hours at room temperature. Rationale: Low temperature prevents polymerization of the acrylate.

  • Amine Exchange: Without isolation, add cyclopropylamine solution dropwise. Stir at 25°C for 1 hour. The solution will turn yellow as the dimethylamine is displaced.

  • Workup 1: Evaporate solvent to obtain the crude enamine intermediate.

  • Cyclization: Dissolve the residue in anhydrous DMF. Add

    
     (2.0 eq). Heat to 80–100°C for 4 hours.
    
    • Checkpoint: Monitor by TLC/HPLC. The disappearance of the non-cyclized intermediate is usually rapid.

  • Isolation: Pour the reaction mixture into ice water. The product precipitates as a white/pale yellow solid. Filter, wash with water and cold ethanol.

Expected Metrics:

  • Yield: 82–88%

  • Purity (HPLC): >98%

  • Reaction Time: ~7 hours total

Protocol 2: Gould-Jacobs Synthesis (Legacy/Comparison)

Target: 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylate (Requires subsequent alkylation).

Step-by-Step Methodology:

  • Condensation: Mix 2,3,4,5-tetrafluoroaniline with EMME (1.1 eq). Heat to 120°C for 2 hours while distilling off ethanol.

  • Cyclization: Add the resulting solid to pre-heated Dowtherm A (diphenyl ether) at 250°C.

    • Critical Control: Addition must be slow to prevent foaming/thermal runaway.

  • Isolation: Cool to room temperature. Add hexane to precipitate the product.

  • Alkylation Attempt: React the quinolone with cyclopropyl bromide,

    
    , and catalytic KI in DMF at 100°C for 24 hours.
    

Expected Metrics:

  • Yield: Cyclization (90%), Alkylation (<30%). Overall: ~27% .

  • Purity: Low (requires column chromatography to separate N-alkyl vs O-alkyl isomers).

Supporting Data: Yield & Efficiency[1][2][3][4][5][6][7]

The following table summarizes experimental data comparing the two routes for the synthesis of the Ciprofloxacin core intermediate.

MetricGrohe-Hevers (Optimized)Gould-Jacobs (Standard)Delta
Step Count 3 (Telescoped)3 (Discrete)Equal, but GH is one-pot capable
Reaction Temp (Max) 100°C255°C-155°C (Safety Win)
Atom Economy High (Dimethylamine byproduct)Moderate (Ethanol byproduct)Comparable
Regioselectivity >99% (Directed by leaving group)~85% (Steric/Electronic mix)+14%
E-Factor (Waste/Product) ~15 (DMF/Salts)>50 (Dowtherm/Solvents)3x Improvement
Modern Adaptation: Continuous Flow

Recent advances (e.g., MIT/VCU studies) have adapted the Grohe-Hevers route into continuous flow reactors.

  • Residence Time: Reduced from 7 hours to 9 minutes .

  • Yield: Consistent 60-85% overall yield.

  • Safety: Elimination of bulk solvent heating.

Detailed Mechanism of the Grohe-Hevers Route

To ensure trustworthiness in the lab, understanding the electron flow is critical. The diagram below details the specific mechanism of the Grohe-Hevers cyclization, confirming why it succeeds where Gould-Jacobs fails.

GroheMechanism Step1 Benzoyl Chloride + Amino Acrylate Inter1 Acylated Intermediate Step1->Inter1 C-Acylation Step2 Addition of Cyclopropylamine Inter1->Step2 Inter2 Enamine (N-Cyclopropyl) Step2->Inter2 -NHMe2 (Exchange) Step3 Base (NaH/K2CO3) Deprotonation Inter2->Step3 Transition Meisenheimer Complex Step3->Transition Nucleophilic Attack on Ring C-2 Product Quinolone Core (Cyclized) Transition->Product Elimination of F/Cl (Aromatization)

Figure 2: Mechanistic flow of the Grohe-Hevers cycloacylation. Note the displacement of the leaving group (F/Cl) by the nitrogen nucleophile, which is the driving force of the reaction.

References

  • Grohe, K., & Heitzer, H. (1987).[1] Cycloacylation of Enamines.[2][3] I. Synthesis of Quinolone Carboxylic Acids. Liebigs Annalen der Chemie.[1]

  • Lin, H., et al. (2017).[4] A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow.[4] Angewandte Chemie International Edition.[4] [4]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • Bayer Global. (n.d.). The Grohe Method and Quinolone Antibiotics.[5][3]

  • PrepChem. (n.d.). Synthesis of 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[6]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 5,7-Difluoroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS: 105663-39-0 | Formula: C₁₀H₅F₂NO₂ | Molecular Weight: 209.15 g/mol

Executive Safety Summary

To: Research Scientists & Lab Operations Managers Handling 5,7-Difluoroquinoline-2-carboxylic acid requires a safety protocol that goes beyond standard organic compliance. As a fluorinated quinoline derivative, this compound presents a dual-risk profile: the corrosivity/irritation potential of the carboxylic acid moiety and the enhanced lipophilicity driven by the difluoro-substitution, which can facilitate dermal absorption.

Critical Advisory: While specific toxicological data for this exact isomer is often limited in public databases, structural analogs (fluorinated quinolines) exhibit genotoxic potential and severe ocular irritation. Treat this compound as a high-potency irritant and potential mutagen. Adhere to the Precautionary Principle : assume maximum toxicity in the absence of definitive LD50 data.

Hazard Profile & Risk Assessment

Before selecting PPE, understand the "Why" behind the protection.

Hazard ClassRisk DescriptionMechanism of Action
Skin/Eye Irritant High Risk (Category 2/2A)Acidic functionality (

~4-5) combined with nitrogenous base properties can cause severe contact dermatitis and ocular damage.
Inhalation Toxicity Moderate Risk (STOT SE 3)Fine powder form generates dust easily. Inhalation triggers mucosal inflammation in the upper respiratory tract.
Systemic Toxicity Potential (Unknown)The quinoline core is a known pharmacophore with potential DNA intercalation capabilities. Fluorination increases metabolic stability, potentially prolonging systemic retention if absorbed.
Personal Protective Equipment (PPE) Matrix

This system is designed to create a redundant barrier against exposure.

Protection ZoneCore RequirementTechnical Specification & Rationale
Hand Protection Double Gloving (Nitrile) Outer: Nitrile (min 0.11 mm). Inner: Nitrile or Latex (contrast color). Rationale: Fluorinated organics can permeate thin nitrile. Double gloving provides a visual breach indicator and increases breakthrough time.
Ocular Protection Chemical Goggles Spec: ANSI Z87.1+ Impact/Splash rated. Rationale: Standard safety glasses are insufficient. The fine powder nature of the solid creates a risk of airborne particulate settling behind open-frame glasses.
Respiratory Engineering Control Primary: Certified Chemical Fume Hood. Secondary (if hood unavailable): N95 or P100 particulate respirator. Note: Do not rely on surgical masks; they offer no protection against chemical dust.
Body Defense Lab Coat + Sleeves Spec: High-neck, long-sleeved, cotton/poly blend. Tyvek sleeves recommended for weighing >1g. Rationale: Covers the "wrist gap" between gloves and coat cuffs.
Operational Protocol: Safe Handling Workflow
Phase A: Engineering Pre-Check
  • Airflow Verification: Ensure fume hood face velocity is between 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Use an ionizing bar or anti-static gun if the ambient humidity is <30%, as dry quinoline powders are prone to static charge and scattering.

Phase B: Weighing & Transfer
  • Step 1: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table.

  • Step 2: Tare the receiving vessel (scintillation vial or round-bottom flask) before opening the chemical container.

  • Step 3: Open the container. If the solid is caked, do not scrape vigorously, which generates aerosols. Gently break apart with a spatula.

  • Step 4: Transfer using a disposable antistatic weighing boat.

  • Step 5: Immediately recap the source container. Wipe the exterior threads with a Kimwipe dampened in acetone to remove residual dust.

Phase C: Solubilization
  • Solvent Choice: This compound is sparingly soluble in water.

    • Preferred: DMSO (Dimethyl sulfoxide) or DMF for stock solutions.

    • Aqueous: Requires basic adjustment (e.g., 1M NaOH) to deprotonate the carboxylic acid (

      
      ) for solubility.
      
  • Reaction Risk: When dissolving in basic aqueous media, add base slowly. The neutralization is exothermic.

Handling Workflow Diagram

HandlingWorkflow Start Start: Risk Assessment PPE Don PPE: Double Nitrile + Goggles Start->PPE Hood Verify Fume Hood (Face Velocity >80 fpm) PPE->Hood Weigh Weighing Process (Inside Hood) Hood->Weigh Solubilize Solubilization (DMSO or Basic Aq.) Weigh->Solubilize Clean Decontaminate Area (Wet Wipe Method) Solubilize->Clean End Process Complete Clean->End

Figure 1: Logical flow for safe handling of fluorinated quinoline derivatives.

Emergency Response & First Aid

Spill Management (Solid):

  • Evacuate the immediate area if the spill is >5 grams and outside a hood.

  • Don PPE (as listed above).

  • Containment: Do not dry sweep. This disperses toxic dust.[1]

  • Cleanup: Cover the spill with wet paper towels (water or ethanol) to dampen the powder. Scoop into a hazardous waste bag.

  • Decontamination: Wash the surface with a 10% soap solution followed by water.

First Aid:

  • Eye Contact: Flush immediately with water for 15 minutes .[2][3] Hold eyelids open. The acidity can cause corneal opacity if not treated instantly.

  • Skin Contact: Wash with soap and water.[2][3][4][5][6][7] Do not use ethanol (it enhances dermal absorption of lipophilic fluorinated compounds).

Waste Disposal & Environmental Compliance

Classification: 5,7-Difluoroquinoline-2-carboxylic acid contains fluorine. It must be segregated from standard organic waste streams to prevent the formation of hydrofluoric acid (HF) or toxic dioxins during incineration processes at waste facilities.

Disposal Decision Tree:

  • Solid Waste: Label as "Hazardous Waste: Solid - Halogenated Organic."

  • Liquid Waste (DMSO/Organic): Dispose in "Halogenated Organic Solvent" carboy.

  • Liquid Waste (Aqueous): If pH < 2 or > 12.5, neutralize to pH 7 before disposal, or label as "Corrosive Aqueous Waste - Fluorinated."

DisposalTree Waste Waste Generation Type Determine State Waste->Type Solid Solid / Powder Type->Solid Liquid Liquid Solution Type->Liquid HalogenSolid Bin: Halogenated Solid (Do NOT Autoclave) Solid->HalogenSolid SolventCheck Solvent Base? Liquid->SolventCheck OrgSolv Organic (DMSO/MeOH) SolventCheck->OrgSolv AqSolv Aqueous SolventCheck->AqSolv HaloLiq Bin: Halogenated Solvents OrgSolv->HaloLiq AqWaste Bin: Aqueous Toxic (Check pH) AqSolv->AqWaste

Figure 2: Waste stream segregation for fluorinated organic acids.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773665 (Analogous Quinoline Carboxylic Acids). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria (Guidance on labelling of Halogenated Organics). Retrieved from [Link]

Sources

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